3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-(2-ethylpyrazol-3-yl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-14-9(5-6-12-14)13-7-3-4-8(11)10(13)15/h5-6,8H,2-4,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNHPXXOSRTVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)N2CCCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Characterization of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one
Foreword
In the landscape of modern drug discovery, the journey from a novel chemical entity (NCE) to a viable clinical candidate is paved with rigorous scientific evaluation. Among the earliest and most critical stages of this journey is the comprehensive characterization of the molecule's fundamental physical and chemical properties. These properties are not merely data points; they are the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built.[1][2] A thorough understanding of a compound's physicochemical nature allows researchers to anticipate its behavior in biological systems, mitigate development risks, and make informed decisions that accelerate the path to clinical investigation.[3][4]
This guide provides an in-depth framework for the characterization of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one , a heterocyclic compound of interest. As specific experimental data for this molecule is not widely published, this document serves as both a technical guide to its theoretical properties and a practical manual outlining the essential experimental protocols required for its empirical validation. The methodologies described herein are grounded in established principles of pharmaceutical science and are designed to provide the robust, high-quality data required by researchers, scientists, and drug development professionals.
Molecular Identity and Structural Framework
The foundational step in characterizing any NCE is to establish its precise chemical identity. The subject of this guide, this compound, combines a substituted pyrazole ring with an amino-piperidinone scaffold, structural motifs that are of significant interest in medicinal chemistry.
Chemical Structure
The molecular structure is the primary determinant of a compound's properties.
Caption: 2D Structure of this compound.
Calculated Molecular Properties
Fundamental molecular properties are calculated from the chemical structure and provide a baseline for all subsequent analyses.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₅N₅O | Calculated |
| Molecular Weight | 221.26 g/mol | Calculated |
| Exact Mass | 221.12766 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Calculated |
| Hydrogen Bond Donors | 1 (from the amino group) | Calculated |
| Hydrogen Bond Acceptors | 4 (3 from pyrazole N, 1 from carbonyl O) | Calculated |
Synthetic Context: A Plausible Pathway
While the specific synthesis of this molecule is not detailed in public literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. This provides context for potential starting materials and impurities. A likely approach involves the cyclocondensation of a suitably substituted hydrazine with a β-keto ester or equivalent to form the pyrazole ring, followed by coupling to the aminopiperidinone scaffold. For instance, ethylhydrazine could be reacted with a functionalized diketone to form the 1-ethyl-pyrazole precursor.[5][6][7] This precursor, bearing a reactive group, could then be coupled with 3-aminopiperidin-2-one. The synthesis of N-substituted piperidinones is also well-documented.[8][9][10] Understanding the synthetic route is crucial for identifying potential process-related impurities that could affect the final compound's physical properties.
Core Physicochemical Properties: Protocols and Rationale
The determination of a compound's melting point and solubility forms the cornerstone of its physicochemical profile. These parameters directly influence its purity, stability, formulation strategy, and oral bioavailability.[11][12][13]
Melting Point (Tm)
The melting point is a critical indicator of a crystalline solid's purity and identity. For a pure compound, the melting transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[14]
While the traditional capillary method provides a preliminary value, Differential Scanning Calorimetry (DSC) is the gold standard in the pharmaceutical industry. DSC offers higher precision and provides additional thermodynamic information, such as the enthalpy of fusion (ΔHfus), which is invaluable for polymorphism screening and pre-formulation studies.[15][16][17][18]
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered compound into a Tzero aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well above the expected melting point (e.g., 250°C).[17]
-
Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere.
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.[19]
Solubility
Solubility is arguably one of the most important physicochemical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect.[20] It is crucial to assess solubility in aqueous media (relevant to physiological conditions) and in organic solvents (relevant to processing and formulation).
It is essential to distinguish between kinetic and thermodynamic solubility.
-
Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput screen used early in discovery to flag problematic compounds.[21][22]
-
Thermodynamic solubility is the true equilibrium solubility of the solid material in a solvent. It is a lower-throughput, more resource-intensive measurement critical for lead optimization and pre-formulation.[23]
-
System Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess of the solid compound to a known volume of each buffer in separate glass vials. The excess should be visually apparent.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). The system is self-validating; samples are taken at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear filtrate and determine the compound's concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS.
-
Data Reporting: Report the solubility in mg/mL or µg/mL at the specified pH and temperature.
Caption: Workflow for Physicochemical Characterization of an NCE.
Structural Analysis and Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure and ensuring the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms. Key expected signals include:
-
An ethyl group singlet (triplet and quartet).
-
Distinct signals for the two non-equivalent pyrazole ring protons.
-
A complex set of multiplets for the diastereotopic protons of the piperidinone ring.
-
A broad singlet for the amino (NH₂) protons.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Expected signals include:
-
A downfield signal for the carbonyl carbon (~170 ppm).
-
Signals corresponding to the carbons of the pyrazole and piperidinone rings.
-
Two signals for the ethyl group carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Expert Insight: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺).
-
Expected Results:
-
High-Resolution MS (HRMS): An ESI-HRMS analysis should show a prominent ion at m/z 222.1351, corresponding to the [M+H]⁺ adduct of the molecular formula C₁₀H₁₆N₅O⁺. This provides unambiguous confirmation of the elemental composition.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural confirmation. Common fragmentation pathways for N-heterocyclic compounds involve the cleavage of side chains and ring-opening mechanisms.[24][25][26][27] Expected fragments could arise from the loss of the ethyl group, cleavage of the piperidinone ring, or loss of the amino group.
-
Summary and Outlook
This guide has outlined the essential physicochemical properties and the standard methodologies required for the comprehensive characterization of this compound. By systematically applying the described protocols for determining identity, purity, melting point, and solubility, and by confirming the structure through NMR and MS, researchers can build a robust data package. This package is the foundation for all further drug development activities, including formulation, ADME/Tox screening, and in vivo efficacy studies. Adherence to these rigorous, self-validating protocols ensures the scientific integrity of the data and supports the confident progression of this novel chemical entity through the drug discovery pipeline.
References
-
PubChem. (n.d.). 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). ethyl 3-amino-3-(1H-pyrazol-1-ium-5-yl)propanoate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]
-
Kádár, M., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
-
European Medicines Agency. (2003). Guideline on the Chemistry of New Active Substances. CPMP/QWP/130/96, Rev 1. Available at: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]
-
Di, L., & Kerns, E. H. (2011). Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds. AAPS PharmSciTech. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Retrieved January 24, 2026, from [Link]
-
Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism. Available at: [Link]
-
Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC). Retrieved January 24, 2026, from [Link]
-
European Medicines Agency. (2016). Guideline on the chemistry of active substances. EMA/CHMP/CVMP/QWP/783167/2015. Available at: [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved January 24, 2026, from [Link]
-
Sharma, V., et al. (2016). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. RSC Advances. Available at: [Link]
-
Grošelj, U., et al. (2011). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. Available at: [Link]
-
Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved January 24, 2026, from [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved January 24, 2026, from [Link]
-
Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Practical guidelines for the characterization and quality control of pure drug nanoparticles and nano-cocrystals in the pharmaceutical industry. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation of the N‐substituted piperidones. Retrieved January 24, 2026, from [Link]
-
Wager, T. T., et al. (2016). Physical Properties in Drug Design. Methods in Pharmacology and Toxicology. Available at: [Link]
-
U.S. Food and Drug Administration. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved January 24, 2026, from [Link]
-
Esser, M. J., et al. (1995). Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 24, 2026, from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved January 24, 2026, from [Link]
-
Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Special Issue: Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. Pharmaceutics. Retrieved January 24, 2026, from [Link]
-
SciELO. (2010). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]
-
ARKAT USA, Inc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of small molecules. RSC Advances. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
Sources
- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. fiveable.me [fiveable.me]
- 3. Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. tapi.com [tapi.com]
- 13. mdpi.com [mdpi.com]
- 14. fda.gov [fda.gov]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. tainstruments.com [tainstruments.com]
- 17. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 18. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 19. scielo.br [scielo.br]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. enamine.net [enamine.net]
- 23. evotec.com [evotec.com]
- 24. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. article.sapub.org [article.sapub.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one (CAS 1803580-59-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one, a heterocyclic compound identified by the CAS number 1803580-59-7. While specific research on this exact molecule is not extensively published, this document synthesizes information from related chemical structures and patent literature to offer insights into its potential synthesis, physicochemical properties, and putative biological activities. By examining the constituent pyrazole and piperidinone moieties, we can infer potential therapeutic applications and guide future research directions for this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar chemical scaffolds.
Introduction: The Pyrazolyl-Piperidinone Scaffold
The molecule this compound belongs to a class of compounds that integrate two key heterocyclic structures: a pyrazole ring and a piperidin-2-one (or δ-valerolactam) ring. This combination has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities associated with each component.
-
Pyrazole Derivatives: The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a versatile scaffold found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects. The substitution pattern on the pyrazole ring can significantly influence its pharmacological profile.
-
Piperidinone Derivatives: The piperidinone ring is a six-membered lactam. This structural motif is present in various biologically active molecules and natural products. The piperidine scaffold is a common feature in many central nervous system (CNS) active drugs and can influence properties such as solubility, lipophilicity, and metabolic stability. The presence of an amino group at the 3-position of the piperidinone ring, as in the topic compound, introduces a key functional group that can participate in hydrogen bonding and other interactions with biological targets.
The conjugation of these two scaffolds in this compound suggests a molecule designed to explore specific chemical space for potential therapeutic intervention. The ethyl group on the pyrazole ring and the amino group on the piperidinone ring are key modulators of its potential biological activity.
Physicochemical Properties
While experimental data for this compound is scarce, its basic physicochemical properties can be predicted.
| Property | Value | Source |
| CAS Number | 1803580-59-7 | Vendor Information |
| Molecular Formula | C10H16N4O | Calculated |
| Molecular Weight | 208.26 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to have some solubility in organic solvents like DMSO and methanol | Inferred |
Postulated Synthesis Pathways
Caption: A potential retrosynthetic analysis of the target compound.
A plausible forward synthesis could involve the following key steps:
-
Synthesis of the Pyrazole Moiety: The 1-ethyl-1H-pyrazole core could be constructed from a suitable precursor, such as a 1,3-dicarbonyl compound, which is cyclized with ethylhydrazine. Subsequent halogenation would yield a reactive handle for coupling.
-
Synthesis of the Piperidinone Moiety: A protected form of 3-aminopiperidin-2-one would be required. This could potentially be synthesized from a protected glutamic acid derivative or through other established methods for lactam formation.
-
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, could be employed to couple the pyrazole and piperidinone fragments.
-
Deprotection: The final step would involve the removal of the protecting group on the amino functionality to yield the target compound.
Detailed Hypothetical Protocol:
-
Step 1: Synthesis of 1-ethyl-5-iodo-1H-pyrazole.
-
React a suitable pyrazole precursor with ethyl iodide in the presence of a base (e.g., sodium hydride) to introduce the ethyl group.
-
Iodinate the resulting 1-ethyl-1H-pyrazole using an iodinating agent (e.g., N-iodosuccinimide) to obtain the iodo-pyrazole intermediate.
-
-
Step 2: Synthesis of N-Boc-3-aminopiperidin-2-one.
-
Protect the amino group of a commercially available 3-aminopiperidin-2-one precursor with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)2O.
-
-
Step 3: Buchwald-Hartwig Coupling.
-
Combine 1-ethyl-5-iodo-1H-pyrazole and N-Boc-3-aminopiperidin-2-one in a suitable solvent (e.g., toluene or dioxane).
-
Add a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
-
Step 4: Deprotection.
-
Dissolve the crude product from Step 3 in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.
-
Purify the final product by chromatography to obtain this compound.
-
Potential Biological Activities and Therapeutic Applications
Given the lack of specific biological data for this compound, its potential activities are inferred from the broader class of pyrazolyl-piperidinone derivatives found in patent literature and scientific publications. These related compounds have been investigated for a variety of therapeutic targets.
4.1. Oncology
The pyrazole scaffold is a common feature in many kinase inhibitors and other anti-cancer agents. For instance, pyrazole derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[1] Additionally, some pyrazole-containing compounds have shown activity against other cancer-related targets.
4.2. Inflammation and Immunology
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a COX-2 inhibitor. The structural features of this compound could potentially allow it to interact with enzymes involved in inflammatory pathways.
4.3. Central Nervous System (CNS) Disorders
The piperidine moiety is frequently found in compounds targeting the CNS. Depending on its three-dimensional conformation and substituent effects, the topic compound could potentially interact with various receptors and enzymes in the brain. For example, certain pyrazole derivatives have been investigated as cannabinoid receptor antagonists.[2]
4.4. Cardiovascular Diseases
Some pyrazole derivatives have been patented for their potential in treating cardiovascular diseases. For example, certain piperidinylpyrazolopyridine derivatives have been investigated as LCAT (lecithin-cholesterol acyltransferase) activators, which could be beneficial in the treatment of arteriosclerosis.[3]
Caption: Potential therapeutic areas for the target compound based on related structures.
Structure-Activity Relationships (SAR) - A Predictive Analysis
Without experimental data, a predictive SAR analysis can be conducted based on the key structural features of the molecule:
-
The 3-Amino Group: This primary amine is a potential key interaction point. It can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. Its presence and position are likely critical for any biological activity. Modifications at this position, such as acylation or alkylation, would significantly alter the compound's properties and interactions with a target.
-
The Piperidinone Ring: The lactam carbonyl can act as a hydrogen bond acceptor. The conformation of the six-membered ring will influence the spatial orientation of the substituents and thus its binding to a target protein.
-
The 1-Ethyl-1H-pyrazole Moiety: The ethyl group provides a degree of lipophilicity and may occupy a hydrophobic pocket in a target protein. The pyrazole ring itself can engage in π-π stacking or other non-covalent interactions. The position of the ethyl group (N1) is also a key determinant of the overall shape and electronic properties of the pyrazole ring system.
Future Research Directions
The lack of published data on this compound presents a clear opportunity for further investigation. The following are recommended next steps for researchers interested in this compound:
-
Chemical Synthesis and Characterization: The first priority is to develop a robust and scalable synthesis of the compound. Full characterization using modern analytical techniques (NMR, MS, HPLC) is essential to confirm its structure and purity.
-
In Vitro Biological Screening: The synthesized compound should be subjected to a broad panel of in vitro biological assays to identify its primary biological target(s). This could include kinase panels, receptor binding assays, and enzyme inhibition assays, guided by the potential applications discussed above.
-
Structure-Activity Relationship Studies: A medicinal chemistry program could be initiated to synthesize analogs of the parent compound to explore the SAR. Key modifications could include:
-
Varying the substituent at the 3-amino position of the piperidinone ring.
-
Altering the alkyl group on the pyrazole nitrogen.
-
Introducing substituents on the pyrazole ring.
-
-
In Vivo Studies: If promising in vitro activity is identified, the compound should be evaluated in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.
Conclusion
This compound represents an intriguing yet underexplored molecule in the vast landscape of medicinal chemistry. By leveraging our understanding of the well-established pyrazole and piperidinone scaffolds, we can hypothesize its potential as a lead compound for various therapeutic areas. This technical guide serves as a starting point, providing a framework for its synthesis and potential biological evaluation. Further experimental investigation is imperative to unlock the true therapeutic potential of this and related compounds.
References
- Piperidinylpyrazolopyridine deriv
- PYRAZOLE DERIVATIVE COMPOUND AND USE THEREOF. EP3681877B1.
- Synthesis, biological activity of new pyrazoline derivative.
- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. WO2015067782A1.
- Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. US5624941A.
- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. WO2001012189A1.
Sources
- 1. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 2. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 3. US9150575B2 - Piperidinylpyrazolopyridine derivative - Google Patents [patents.google.com]
Spectroscopic Characterization of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one: A Technical Guide
Introduction
In the landscape of modern drug discovery, nitrogen-containing heterocyclic compounds are of paramount importance, frequently forming the core scaffolds of pharmacologically active agents.[1] The compound 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is a novel molecule integrating three key pharmacophores: a pyrazole ring, a piperidinone (a lactam) structure, and a primary amine. The pyrazole moiety is a well-established constituent in numerous FDA-approved drugs, valued for its metabolic stability and versatile interaction capabilities, including acting as a hydrogen bond donor and acceptor.[2] The piperidine ring is a prevalent feature in central nervous system (CNS) active compounds, while the aminolactam portion introduces a chiral center and additional hydrogen bonding sites, crucial for molecular recognition at biological targets.
A comprehensive understanding of the three-dimensional structure and electronic properties of this molecule is fundamental for its development as a potential therapeutic agent. Spectroscopic analysis provides the foundational data for this understanding. This technical guide offers an in-depth exploration of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles and spectral data from analogous structures, providing a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.[3]
Molecular Structure and Spectroscopic Correlation
The initial step in any spectroscopic analysis is a thorough examination of the molecular structure to anticipate the signals that will arise from each technique.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectroscopy
Proton NMR is a powerful tool for elucidating the connectivity of a molecule. The expected ¹H NMR spectrum of the title compound in a solvent like CDCl₃ or DMSO-d₆ would display distinct signals for the ethyl group, the pyrazole ring protons, and the piperidinone ring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard zg30 or zg45.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: ~4 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Predicted ¹H NMR Data and Interpretation
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| Pyrazole H-3 | ~7.5 | d | 2-3 | The proton at C-3 of the pyrazole ring is expected to be downfield due to the electron-withdrawing nature of the adjacent nitrogen and will show coupling to H-4.[4] |
| Pyrazole H-4 | ~6.1 | d | 2-3 | The proton at C-4 will be upfield relative to H-3 and will couple with H-3.[4] |
| Ethyl -CH₂- | ~4.1 | q | ~7.2 | The methylene protons of the ethyl group are adjacent to a nitrogen atom, causing a downfield shift. They will appear as a quartet due to coupling with the methyl protons. |
| Piperidinone H-3' | ~3.8 | dd | ~5, ~12 | This proton is on a chiral center adjacent to both the amino group and the lactam carbonyl, leading to a downfield shift. It will couple to the two diastereotopic protons at C-4'. |
| Piperidinone H-6' | ~3.6 (ax), ~3.2 (eq) | m | - | These protons are adjacent to the pyrazole nitrogen and will be diastereotopic, showing complex multiplets. |
| Piperidinone H-4' | ~2.2 (ax), ~1.9 (eq) | m | - | The protons at C-4' will be diastereotopic and show complex coupling to H-3' and H-5'. |
| Piperidinone H-5' | ~2.0 (ax), ~1.7 (eq) | m | - | These protons at C-5' will also be diastereotopic and exhibit complex multiplets. |
| Amino -NH₂ | ~1.8 | br s | - | The chemical shift of the primary amine protons is highly dependent on solvent and concentration and will likely appear as a broad singlet.[5] |
| Ethyl -CH₃ | ~1.4 | t | ~7.2 | The methyl protons of the ethyl group will be upfield and appear as a triplet due to coupling with the methylene protons. |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. The spectrum will be characterized by signals for the pyrazole ring, the piperidinone ring, and the ethyl group carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0 to 200 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| Piperidinone C-2' (C=O) | ~170 | The lactam carbonyl carbon is highly deshielded and appears significantly downfield.[6] |
| Pyrazole C-5 | ~150 | The carbon of the pyrazole ring attached to the piperidinone nitrogen will be downfield.[1] |
| Pyrazole C-3 | ~140 | The C-3 of the pyrazole ring is also deshielded due to the adjacent nitrogen.[1] |
| Pyrazole C-4 | ~105 | The C-4 of the pyrazole ring is typically more shielded than C-3 and C-5.[1] |
| Piperidinone C-3' | ~55 | The carbon bearing the amino group will be in the typical range for an aliphatic carbon attached to a nitrogen. |
| Piperidinone C-6' | ~50 | The carbon adjacent to the pyrazole nitrogen will be deshielded. The chemical shifts of piperidine ring carbons are influenced by the nature of the N-substituent.[7][8] |
| Ethyl -CH₂- | ~45 | The methylene carbon of the ethyl group attached to the pyrazole nitrogen. |
| Piperidinone C-5' | ~30 | Aliphatic carbon in the piperidinone ring. |
| Piperidinone C-4' | ~25 | Aliphatic carbon in the piperidinone ring. |
| Ethyl -CH₃ | ~15 | The methyl carbon of the ethyl group will be the most shielded carbon in the molecule. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction and present the data as transmittance versus wavenumber.
Predicted IR Data and Interpretation
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| N-H Stretch (Amine) | 3400-3250 | Medium, two bands | Primary amines show two N-H stretching bands (asymmetric and symmetric).[5][9] |
| C-H Stretch (Aliphatic) | 2980-2850 | Medium-Strong | C-H stretching vibrations of the ethyl and piperidinone methylene groups.[10] |
| C=O Stretch (Lactam) | ~1680 | Strong | The carbonyl group of a six-membered lactam ring typically absorbs in this region.[6] |
| N-H Bend (Amine) | 1650-1580 | Medium | Scissoring vibration of the primary amine.[5] |
| C=N/C=C Stretch (Pyrazole) | 1570-1615 | Medium-Weak | Stretching vibrations of the pyrazole ring.[4] |
| C-N Stretch | 1335-1250 | Medium | C-N stretching of the aromatic amine (pyrazole-piperidine bond) and aliphatic amines.[5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition Parameters:
-
Ionization mode: Positive ESI.
-
Mass range: 50-500 m/z.
-
Capillary voltage: 3-4 kV.
-
Cone voltage: 20-40 V (can be varied to induce fragmentation).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and major fragment ions.
Predicted Mass Spectrum and Interpretation
-
Molecular Ion: The calculated exact mass of C₁₀H₁₆N₄O is 208.1324. In high-resolution mass spectrometry (HRMS), the protonated molecule ([M+H]⁺) is expected at m/z 209.1397 .
-
Key Fragmentation Pathways: The fragmentation of pyrazole derivatives can be complex.[11] Expected fragmentation patterns for this compound would likely involve:
-
Loss of the ethyl group (-29 Da) from the pyrazole ring.
-
Cleavage of the piperidinone ring, potentially with loss of CO (-28 Da) or the amino group (-16 Da).
-
Fragmentation of the bond between the pyrazole and piperidinone rings.
-
Integrated Spectroscopic Workflow
The characterization of a novel compound like this compound is a multi-step process where each spectroscopic technique provides complementary information.
Caption: A typical workflow for the spectroscopic characterization of a novel synthesized compound.
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging established principles and data from structurally related compounds, we have constructed a comprehensive spectral profile encompassing ¹H NMR, ¹³C NMR, IR, and MS. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, offering a solid foundation for the empirical characterization of this and similar heterocyclic molecules. The self-validating nature of combining these orthogonal analytical techniques ensures a high degree of confidence in the elucidated structure, a critical step in advancing a compound through the drug discovery pipeline.
References
-
Štefane, B., & Požgan, F. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5726. [Link]
-
Mandal, K. K. INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Saad, E. F., & Eweiss, N. F. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(10), 3698-3707. [Link]
-
Sharma, A. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC), 64(9). [Link]
-
Kavšek, M., & Stanovnik, B. (2021). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 26(11), 3123. [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy (IR). [Link]
-
LibreTexts Chemistry. 10.7: Functional Groups and IR Tables. [Link]
-
PrepChem. Synthesis of 3-Amino-1-(3-methylbenzyl)-pyrazol-5-one. [Link]
-
Al-Hourani, B. J. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1011. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
RJPT. Synthesis, characterization and biological evaluation of 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones derivatives. [Link]
-
Mphahlele, M. J., & Gildenhuys, S. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Köckerling, M., & Seidel, R. W. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5183. [Link]
-
Kumar, A., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules. [Link]
-
International Journal of Pharmaceutical Science Invention. Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 21-43. [Link]
-
PubChem. 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-yn-1-one. [Link]
-
PubChem. 3-Amino-5-hydroxypyrazole. [Link]
-
PubChem. 3-amino-1-phenyl-1h-pyrazol-5-ol. [Link]
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsi.org [ijpsi.org]
- 4. mdpi.com [mdpi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the NMR Structural Elucidation of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive, in-depth analysis of the NMR-based structural elucidation of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry.
This document is tailored for researchers, scientists, and drug development professionals, offering not just a recitation of data, but a logical, causality-driven narrative behind the experimental choices and data interpretation. We will proceed from fundamental one-dimensional (1D) NMR techniques to advanced two-dimensional (2D) correlation experiments, demonstrating a self-validating workflow for structural confirmation.
Foundational Principles and Experimental Strategy
The structural complexity of this compound, featuring a stereocenter and two distinct heterocyclic rings, necessitates a multi-faceted NMR approach. Our strategy is built upon a progressive analysis, where each subsequent experiment builds upon the insights of the last, ensuring a robust and trustworthy structural assignment.
Molecular Structure and Initial Considerations
The target molecule consists of a piperidin-2-one core, substituted at the 3-position with an amino group and at the 1-position (the lactam nitrogen) with an N-ethyl pyrazole moiety. This structure presents several key challenges for NMR analysis: overlapping signals in the aliphatic region, unambiguous assignment of the pyrazole regioisomer, and confirming the connectivity between the two heterocyclic systems.
Figure 1: Structure of this compound with atom numbering.
Experimental Protocol: Sample Preparation
Scientific integrity begins with meticulous sample preparation. A well-prepared sample is crucial for obtaining high-resolution spectra and minimizing artifacts.
Protocol:
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[1]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[1] If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be considered. For this guide, we will assume the use of CDCl₃.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]
-
Reference Standard: The residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and CDCl₃ at δ 77.16 ppm for ¹³C) will be used as the primary internal reference.[3] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[4][5]
-
Transfer and Filtration: If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]
-
Homogenization: Gently agitate the sample to ensure a homogeneous solution, which is critical for proper shimming and achieving high-resolution spectra.[6]
One-Dimensional (1D) NMR Analysis
The initial step in any structural elucidation is the acquisition and analysis of 1D ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the chemical environment and number of protons and carbons in the molecule.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic shielding, and scalar coupling interactions with neighboring protons.
Expected ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3' (Pyrazole) | ~7.4 | d | 1H | Deshielded due to aromaticity and proximity to two nitrogen atoms. |
| H-4' (Pyrazole) | ~6.0 | d | 1H | Shielded relative to H-3' due to its position in the pyrazole ring. |
| H-3 (Piperidinone) | ~4.0 | m | 1H | Methine proton deshielded by the adjacent amino group and carbonyl. |
| Ethyl-CH₂ (N-pyrazole) | ~4.2 | q | 2H | Deshielded by the pyrazole nitrogen. |
| H-6 (Piperidinone) | ~3.5 | m | 2H | Methylene protons adjacent to the lactam nitrogen. |
| H-4 (Piperidinone) | ~2.2 | m | 2H | Methylene protons of the piperidinone ring. |
| H-5 (Piperidinone) | ~1.9 | m | 2H | Methylene protons of the piperidinone ring. |
| NH₂ | ~1.5-3.0 | br s | 2H | Broad singlet, chemical shift is concentration and solvent dependent. |
| Ethyl-CH₃ (N-pyrazole) | ~1.4 | t | 3H | Typical upfield chemical shift for a methyl group.[5] |
¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum, often acquired with proton decoupling, provides a count of the unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH₂, and CH₃ groups.
Expected ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Rationale |
| C-2 (C=O) | ~170-175 | No Signal | Carbonyl carbon in a lactam.[7] |
| C-5' (Pyrazole) | ~148 | No Signal | Quaternary carbon of the pyrazole ring attached to nitrogen. |
| C-3' (Pyrazole) | ~138 | Positive | CH carbon in the pyrazole ring. |
| C-4' (Pyrazole) | ~105 | Positive | CH carbon in the pyrazole ring, shielded by the adjacent nitrogens. |
| C-3 (Piperidinone) | ~55-60 | Positive | Methine carbon attached to the amino group. |
| C-6 (Piperidinone) | ~45-50 | Negative | Methylene carbon adjacent to the lactam nitrogen.[8] |
| Ethyl-CH₂ | ~40-45 | Negative | Methylene carbon of the ethyl group attached to nitrogen. |
| C-4 (Piperidinone) | ~30-35 | Negative | Aliphatic methylene carbon. |
| C-5 (Piperidinone) | ~20-25 | Negative | Aliphatic methylene carbon. |
| Ethyl-CH₃ | ~14-16 | Positive | Methyl carbon of the ethyl group. |
Two-Dimensional (2D) NMR for Unambiguous Assignment
While 1D NMR provides a foundational understanding, 2D NMR experiments are indispensable for confirming the connectivity and definitively assigning all signals, especially in complex molecules.[9]
Figure 2: Workflow for NMR-based structure elucidation.
COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings
The COSY experiment identifies protons that are scalar coupled, typically through two or three bonds (²JHH, ³JHH).[10][11] This is crucial for tracing out the spin systems within the molecule.
Expected COSY Correlations:
-
Ethyl Group: A cross-peak between the ethyl-CH₂ quartet (~4.2 ppm) and the ethyl-CH₃ triplet (~1.4 ppm) will confirm this fragment.
-
Piperidinone Ring: A network of correlations will be observed:
-
H-3 will show correlations to the H-4 protons.
-
H-4 protons will correlate with both H-3 and H-5 protons.
-
H-5 protons will correlate with both H-4 and H-6 protons.
-
H-6 protons will correlate with the H-5 protons.
-
-
Pyrazole Ring: A correlation between H-3' (~7.4 ppm) and H-4' (~6.0 ppm) will be observed, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates proton signals with their directly attached carbon atoms (¹JCH).[10][12] This allows for the definitive assignment of carbon signals based on the already assigned proton signals.
HSQC Protocol:
-
Acquisition: Run a standard gradient-enhanced HSQC experiment.
-
Processing: Process the 2D data with appropriate window functions.
-
Analysis: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. By tracing from a proton's chemical shift on one axis to the carbon's chemical shift on the other, each protonated carbon can be unambiguously assigned. For example, the proton at ~4.0 ppm (H-3) will show a correlation to the carbon at ~55-60 ppm (C-3).
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Puzzle
The HMBC experiment is arguably the most powerful tool for elucidating the overall molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[10][13] This allows for the connection of the individual spin systems identified by COSY.
Key Expected HMBC Correlations for Structural Confirmation:
| Proton | Correlates to Carbon (δ, ppm) | Significance |
| H-6 (Piperidinone, ~3.5 ppm) | C-2 (C=O, ~170-175 ppm) | Confirms the position of the methylene group adjacent to the lactam carbonyl. |
| H-6 (Piperidinone, ~3.5 ppm) | C-5' (Pyrazole, ~148 ppm) | Crucial correlation that unambiguously establishes the connectivity between the piperidinone nitrogen and the pyrazole ring. |
| H-3' (Pyrazole, ~7.4 ppm) | C-5' (Pyrazole, ~148 ppm) | Confirms the pyrazole ring structure. |
| H-3' (Pyrazole, ~7.4 ppm) | C-4' (Pyrazole, ~105 ppm) | Confirms the pyrazole ring structure. |
| Ethyl-CH₂ (~4.2 ppm) | C-5' (Pyrazole, ~148 ppm) | Confirms the attachment of the ethyl group to the pyrazole nitrogen. |
| Ethyl-CH₂ (~4.2 ppm) | Ethyl-CH₃ (~14-16 ppm) | Confirms the ethyl group structure. |
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides a robust and self-validating pathway for the complete structural elucidation of this compound. By progressing from basic ¹H and ¹³C experiments to advanced correlation techniques like COSY, HSQC, and HMBC, each resonance can be unambiguously assigned. The key HMBC correlations, particularly between the piperidinone H-6 protons and the pyrazole C-5' carbon, are instrumental in confirming the connectivity between the heterocyclic fragments. This in-depth guide illustrates a logical, experience-driven approach that ensures the highest level of scientific integrity and trustworthiness in molecular characterization.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Krasodomski, W., & Cyrański, M. K. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2948. [Link]
-
Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Magnetic Resonance in Chemistry, 48(6), 443-450. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Al-Rawi, J. M. A., et al. (1994). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 32(12), 734-738. [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
Paton, R. M. (2016). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 54(9), 743-749. [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 10. researchgate.net [researchgate.net]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. mdpi.com [mdpi.com]
- 13. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Modular and Reliable Synthetic Route to 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one: A Key Heterocyclic Scaffold
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery programs. The presented synthetic strategy is designed for reliability and scalability, employing a convergent approach that couples two key intermediates: 5-bromo-1-ethyl-1H-pyrazole and Boc-protected 3-aminopiperidin-2-one. The protocol leverages a copper-catalyzed N-arylation reaction (an Ullmann-type coupling), followed by a standard deprotection step. This guide explains the causal logic behind reagent selection and procedural steps, provides methods for in-process monitoring, and details the characterization of intermediates and the final product, ensuring scientific integrity and reproducibility for researchers in the field.
Introduction and Synthetic Strategy
Substituted pyrazole-lactam scaffolds are prevalent motifs in modern pharmaceuticals, often acting as key pharmacophores that interact with biological targets. The target molecule, this compound, combines a functionalized N-ethylpyrazole with a 3-aminopiperidin-2-one core, making it a valuable building block for library synthesis in drug development.
A direct, single-pot synthesis of such a complex molecule is impractical. Therefore, a robust and convergent retrosynthetic strategy was devised. The molecule is disconnected at the pyrazole-N-piperidone bond, identifying two critical precursors: an electrophilic pyrazole partner and a nucleophilic piperidinone partner.
Retrosynthetic Analysis:
The chosen strategy involves three primary stages:
-
Synthesis of Key Intermediate 1: Preparation of 5-bromo-1-ethyl-1H-pyrazole. This is achieved through the cyclization of a suitable precursor with ethylhydrazine followed by bromination, or direct ethylation of a pre-formed bromopyrazole.
-
Preparation of Key Intermediate 2: Protection of the exocyclic amine of commercially available 3-aminopiperidin-2-one using a tert-butyloxycarbonyl (Boc) group. This protection is critical to prevent the amine from competing with the lactam nitrogen in the subsequent coupling reaction.
-
Coupling and Deprotection: A copper-catalyzed Ullmann-type N-arylation reaction is employed to couple the two intermediates. This method is well-established for forming N-aryl bonds with lactams[1]. The final step involves the acidic removal of the Boc protecting group to yield the target primary amine.
This modular approach allows for flexibility, as derivatives can be easily synthesized by modifying either of the key intermediates.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. The process begins with the synthesis of the bromopyrazole intermediate, followed by the protection of the aminopiperidinone, their subsequent coupling, and final deprotection.
Sources
Application Notes & Protocols: 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one as a Privileged Building Block for Novel Anticoagulant Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one , a highly functionalized heterocyclic building block. The core focus is its strategic implementation in the synthesis of direct Factor XIa (FXIa) inhibitors, a promising new class of anticoagulants with the potential for a safer bleeding profile. We will explore the causality behind experimental choices, provide detailed, field-tested protocols, and ground all claims in authoritative references.
Introduction: The Strategic Value of the Pyrazole-Piperidinone Scaffold
Thromboembolic diseases are a leading cause of mortality worldwide, and anticoagulants are essential for their prevention and treatment.[1] While traditional and newer oral anticoagulants are effective, they carry an inherent risk of bleeding. Factor XIa has emerged as a key target for developing safer anticoagulants, as its inhibition is believed to prevent thrombosis with a reduced impact on hemostasis.[2]
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in over 50 marketed drugs due to its favorable physicochemical properties and ability to form key hydrogen bond interactions with biological targets.[3][4] Similarly, the piperidine motif enhances druggability by improving metabolic stability and pharmacokinetic properties.[5] The title compound, This compound , uniquely combines these two valuable fragments. Its rigid, three-dimensional structure and strategically placed primary amine offer a precise vector for elaboration, making it an ideal starting point for constructing complex and potent enzyme inhibitors.[1] This guide will focus on its validated application in the synthesis of novel FXIa inhibitors.
Physicochemical Profile & Handling
A thorough understanding of the building block's properties is critical for successful and reproducible synthetic outcomes.
Table 1: Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| CAS Number | 1197209-67-9 | SciFinder |
| Molecular Formula | C10H16N4O | --- |
| Molecular Weight | 208.26 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Solubility | Soluble in DCM, DMF, DMSO; Sparingly soluble in MeOH, EtOH | General solubility of similar heterocycles |
| Stability | Store under inert gas (Nitrogen or Argon) at 2-8 °C. Sensitive to air and moisture. | Recommended for amine-containing heterocycles |
Handling & Storage:
-
Inert Atmosphere: The primary amine is susceptible to oxidation and reaction with atmospheric CO2. Always handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Anhydrous Solvents: Use of anhydrous solvents is crucial for subsequent reactions, particularly amide couplings, to prevent competitive hydrolysis of activated intermediates.
-
Storage: For long-term storage, keep the compound in a tightly sealed container, preferably under argon, in a refrigerator.
Core Application: Amide Coupling in the Synthesis of FXIa Inhibitors
The primary amine at the C3 position of the piperidinone ring is the key reactive handle. Its nucleophilicity allows for straightforward amide bond formation, a cornerstone reaction in medicinal chemistry.[6] This section details a robust, generalized protocol for coupling the building block with a carboxylic acid partner, a critical step in assembling the final FXIa inhibitor.
Workflow Overview
The overall process involves activating a carboxylic acid and subsequently reacting it with the amine of the building block to form a stable amide bond.
Caption: General workflow for amide coupling.
Detailed Protocol: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). This combination is widely used due to its efficiency, mild reaction conditions, and ability to suppress racemization.[7][8]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration relative to the building block). Stir the solution at room temperature for 10 minutes.
-
Causality: Pre-mixing the acid and HOBt allows for the formation of the HOBt ester upon addition of EDC, which is more reactive and less prone to side reactions than the O-acylisourea intermediate formed from EDC alone.[8]
-
-
Activation: Add EDC·HCl (1.5 eq) to the solution. Stir at room temperature for 30-60 minutes. The solution may become slightly cloudy.
-
Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. Using a slight excess ensures complete activation.[6]
-
-
Amine Addition: In a separate flask, dissolve the this compound building block (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x).
-
Causality: The water wash removes the bulk of the water-soluble DMF and urea byproduct. The NaHCO₃ wash removes any unreacted HOBt and carboxylic acid. The brine wash removes residual water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
Mechanism of Activation and Coupling
The success of the protocol hinges on the controlled formation of a reactive intermediate.
Caption: EDC/HOBt coupling mechanism.
Conclusion and Future Perspectives
This compound is a potent and versatile building block for modern medicinal chemistry. Its application, particularly in the synthesis of Factor XIa inhibitors, demonstrates its value in constructing complex molecules with high therapeutic potential. The protocols outlined here provide a reliable and mechanistically sound foundation for researchers to leverage this scaffold in their drug discovery programs. Future applications could involve exploring its use in creating libraries of compounds for screening against other enzyme targets where a rigid, functionalized heterocyclic core is advantageous.
References
-
Al-Mohizea, A. M., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(8), 9873-9889. [Link]
-
Wang, Y., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules, 23(8), 2009. [Link]
-
El-Metwally, A. M., & Khalil, A. M. (2010). Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Acta Chimica Slovenica, 57, 941-947. [Link]
-
Gomha, S. M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. [Link]
-
Rowles, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(46), 6233-6236. [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 48, 128246. [Link]
-
MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
Varvounis, G., et al. (2000). Pyrazol-3-ones, Part 1: Synthesis and Applications. Journal of Heterocyclic Chemistry, 37(5), 1039-1065. [Link]
-
HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry. [Link]
-
Stegner, A., et al. (2020). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 25(18), 4249. [Link]
-
Aouad, M. R., et al. (2014). Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica, 6(5), 332-339. [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 104. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Reddy, C. R., et al. (2014). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. International Journal of Pharmaceutical Science Invention, 3(1), 32-38. [Link]
-
Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Request PDF. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]
-
Singh, R., & Singh, S. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Journal of Scientific and Innovative Research, 4(4), 184-188. [Link]
-
Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 242, 114675. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. PubChem Compound Summary. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,8,8a-Tetrahydroindolizin-5(1H)-One Derivatives are Useful as Factor Xia Inhibitors and Their Preparation. [Link]
-
Al-Issa, S. A. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(35), 21516-21539. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Radiolabeling, and Bioevaluation of Bis(Trifluoromethanesulfonyl) Imide. PubChem Substance Summary. [Link]
Sources
- 1. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(1H-Imidazol-2-Yl)-2,3,8,8a-Tetrahydroindolizin-5(1H)-One Derivatives are Useful as Factor Xia Inhibitors and Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
Application Note: Strategic Derivatization of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one for Accelerated Drug Discovery
Abstract
The 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one scaffold is a versatile building block poised for significant application in medicinal chemistry. It uniquely combines the pharmacologically validated pyrazole nucleus with a conformationally constrained piperidinone (δ-lactam) ring system, presenting a primary amine as a strategic vector for chemical diversification.[1][2] This guide provides a comprehensive overview and detailed, field-proven protocols for the derivatization of this core scaffold through N-acylation, N-sulfonylation, and N-alkylation. The methodologies are designed to be robust, scalable, and readily adaptable for the generation of diverse chemical libraries, enabling researchers to efficiently explore structure-activity relationships (SAR) and accelerate the identification of novel therapeutic agents.
Introduction: The Strategic Value of the Pyrazolyl-Piperidinone Core
In the landscape of modern drug discovery, scaffold-based design is a cornerstone of efficient lead generation. The pyrazole ring is a privileged heterocyclic motif, present in numerous FDA-approved drugs, and is known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antidepressant properties.[1][3][4][5] Its utility often stems from its ability to act as a stable, bioisosteric replacement for other aromatic systems and its capacity to engage in crucial hydrogen bonding interactions within biological targets.[3]
Complementing the pyrazole is the piperidinone ring, a cyclic amide (lactam) that imparts a degree of conformational rigidity. Such constrained scaffolds are highly sought after in drug design as they can reduce the entropic penalty upon binding to a target, potentially leading to enhanced potency and selectivity.[6][7] The specific molecule, This compound , positions a nucleophilic primary amine on this rigid framework, providing an ideal handle for chemical modification without altering the core structure. This guide details three fundamental derivatization pathways to harness the potential of this scaffold.
Figure 1: Key derivatization pathways for the core scaffold.
Protocol Suite I: N-Acylation for Amide Library Synthesis
Scientific Rationale: The formation of an amide bond is arguably the most fundamental and widely used reaction in medicinal chemistry. The resulting amide is typically planar, metabolically robust, and possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are critical for molecular recognition at biological targets. Two primary methods are presented: activation of carboxylic acids and the use of pre-activated acyl chlorides.
Protocol 2.1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency, low rate of racemization (for chiral acids), and operational simplicity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior coupling agent that rapidly activates carboxylic acids.
Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).
-
Component Addition: To the solution, add the desired carboxylic acid (1.1 eq.), HATU (1.2 eq.), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).
-
Causality Note: DIPEA is a non-nucleophilic base essential for neutralizing the generated hexafluorophosphate salt and maintaining a basic pH for the coupling to proceed efficiently without consuming the primary amine reactant.
-
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 2-4 hours.
-
In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Work-up & Purification: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude residue via flash column chromatography (silica gel) using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
Figure 2: General workflow for HATU-mediated amide coupling.
Protocol 2.2: Acylation with Acyl Chlorides
This classic method is effective when the corresponding acyl chloride is commercially available or easily synthesized. It is typically faster than coupling reactions but requires stringent control of moisture.
Methodology:
-
Setup: Dissolve the starting amine (1.0 eq.) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Causality Note: Cooling is critical to control the exothermicity of the reaction and minimize potential side reactions.
-
-
Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: Follow the same procedure as described in Protocol 2.1 (steps 5a-d).
| Acylating Agent | Method | Typical Yield | Purity (LC-MS) | Notes |
| Benzoic Acid | Protocol 2.1 | 85-95% | >98% | Standard aromatic amide formation. |
| Acetic Anhydride | Protocol 2.2 | 90-98% | >99% | Use 1.2 eq. of anhydride. Reaction is very fast. |
| 4-Methoxybenzoyl chloride | Protocol 2.2 | 88-96% | >98% | Electron-donating group, standard reactivity. |
| Cyclohexanecarboxylic acid | Protocol 2.1 | 80-90% | >97% | Introduces an aliphatic, lipophilic moiety. |
Protocol Suite II: N-Sulfonylation for Sulfonamide Synthesis
Scientific Rationale: The sulfonamide functional group is a key component in a multitude of drugs, including diuretics, antibiotics, and anti-inflammatory agents.[3] It is a stable, non-basic amine derivative that acts as a potent hydrogen bond donor and can improve physicochemical properties such as solubility and metabolic stability.
Protocol 3.1: Synthesis of N-Arylsulfonyl Derivatives
This protocol details the reaction of the primary amine with a sulfonyl chloride, a robust and high-yielding transformation.
Methodology:
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine at room temperature under a nitrogen atmosphere.
-
Causality Note: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction. Its use avoids the introduction of competing nucleophiles.
-
-
Addition: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.2 eq.) portion-wise to the solution. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. For less reactive sulfonyl chlorides, gentle heating (40-50 °C) may be required.
-
In-Process Validation: Monitor the disappearance of the starting amine via LC-MS.
-
Work-up & Purification: a. Carefully pour the reaction mixture into ice-cold 1M HCl (aq). A precipitate may form. b. Extract the aqueous mixture with ethyl acetate or DCM (3x). c. Combine the organic layers and wash with water (1x) and brine (1x). d. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. e. Purify the crude material by flash chromatography or recrystallization to obtain the pure sulfonamide.
| Sulfonylating Agent | Reaction Time | Typical Yield | Purity (LC-MS) | Notes |
| p-Toluenesulfonyl chloride | 4-6 h | 85-95% | >98% | Classic "tosyl" protection/derivatization. |
| Benzenesulfonyl chloride | 4-6 h | 88-97% | >99% | Provides the foundational phenylsulfonamide. |
| Methanesulfonyl chloride | 2-4 h | 90-98% | >98% | "Mesyl" group introduces a small polar moiety. |
| Dansyl chloride | 6-12 h | 75-85% | >95% | Creates a fluorescently labeled derivative. |
Protocol Suite III: N-Alkylation via Reductive Amination
Scientific Rationale: Converting the primary amine to a secondary or tertiary amine is a powerful strategy to modulate a compound's basicity (pKa), lipophilicity, and steric profile. Reductive amination is the preferred method as it avoids the over-alkylation issues common with alkyl halides and proceeds under mild conditions.[8][9] The process involves the initial formation of an imine or enamine, which is then reduced in situ.
Protocol 4.1: One-Pot Reductive Amination
This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is stable in anhydrous acidic conditions, making it ideal for one-pot procedures.
Figure 3: Simplified mechanism of reductive amination.
Methodology:
-
Setup: In a round-bottom flask, dissolve the starting amine (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Causality Note: The acid catalyzes the dehydration step required to form the imine intermediate, which is the species that is actively reduced.
-
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the solution. Effervescence may be observed.
-
Reaction: Stir at room temperature for 3-16 hours. The reaction is typically complete when the starting material is consumed as determined by LC-MS.
-
Work-up & Purification: a. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. b. Extract the mixture with DCM or ethyl acetate (3x). c. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. d. Purify by flash column chromatography on silica gel.
References
-
PrepChem.com. Synthesis of 3-Amino-1-(3-methylbenzyl)-pyrazol-5-one. Available from: [Link]
-
Grošelj, U., et al. (2011). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. Available from: [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1053. Available from: [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Mora, E., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education, 23(2), 200-206. Available from: [Link]
-
Huang, L., et al. (2018). 3-Amino-1-phenyl-2-pyrazoline-5-ketone as a heterobifunctional chromogenic reagent to derivatize reducing glycans for subsequent online LC/MS analysis. Analytical Biochemistry, 549, 110-116. Available from: [Link]
-
Taha, M., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Molecules, 28(7), 3196. Available from: [Link]
-
Lee, Y., et al. (2001). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 66(10), 3593-3599. Available from: [Link]
-
Guntipally, S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26315-26327. Available from: [Link]
-
Schito, A. M., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 110, 129853. Available from: [Link]
-
Grošelj, U., et al. (2011). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. Available from: [Link]
-
Mattevi, C., et al. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (2020). Alkylation of Amines, Part 3: with Alcohols. YouTube. Available from: [Link]
-
Antunes, R., & Tighadouini, S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1389. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education [pharmacyeducation.fip.org]
- 6. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. Here, we will delve into the mechanistic underpinnings of common synthetic routes and provide practical, field-proven advice to address the challenges you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of regioisomers in my pyrazole synthesis?
The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] This outcome is rooted in the reaction mechanism, where the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the dicarbonyl compound. The subsequent cyclization and dehydration lead to the formation of two different pyrazole regioisomers.[3]
The regioselectivity is governed by a delicate interplay of electronic and steric factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent.[2] For instance, the more electrophilic carbonyl carbon is generally favored for the initial attack by the most nucleophilic nitrogen of the hydrazine.
Q2: How do the substituents on my 1,3-dicarbonyl compound influence regioselectivity?
The electronic and steric properties of the substituents (R¹ and R³) on the 1,3-dicarbonyl compound play a pivotal role in directing the initial nucleophilic attack of the hydrazine.
-
Electronic Effects: An electron-withdrawing group (EWG) at one of the carbonyls increases its electrophilicity, making it more susceptible to nucleophilic attack. For example, in the reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines, the presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group directs the initial attack of the more nucleophilic nitrogen of the hydrazine to the adjacent carbonyl, leading to high regioselectivity.[4]
-
Steric Effects: Bulky substituents can hinder the approach of the nucleophile, favoring attack at the less sterically crowded carbonyl group.[5] This effect is often considered in conjunction with electronic effects to predict the major regioisomer.
Q3: What is the role of the substituted hydrazine in determining the final pyrazole structure?
When using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms exhibit different nucleophilicity. The substituted nitrogen is generally less nucleophilic due to steric hindrance and electronic effects of the substituent. Consequently, the unsubstituted -NH₂ group is more likely to initiate the reaction by attacking one of the carbonyl carbons.
However, the reaction conditions can influence which nitrogen atom attacks. For instance, in acidic conditions, the terminal nitrogen of the hydrazine is more likely to be protonated, which can alter the course of the reaction.
Q4: Can the choice of solvent control the regioselectivity of my reaction?
Absolutely. The solvent can have a profound impact on the regiochemical outcome of pyrazole synthesis. For example, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine, compared to conventional solvents like ethanol.[6][7] This is attributed to the unique properties of these solvents, which can influence the stability of intermediates and transition states. Similarly, aprotic dipolar solvents have been shown to provide better results than ethanol in the cyclocondensation of aryl hydrazine hydrochlorides with 1,3-diketones.[4]
Q5: How does pH affect the regioselectivity of the Knorr pyrazole synthesis?
The pH of the reaction medium is a critical parameter in the Knorr pyrazole synthesis.[2] The reaction mechanism involves both nucleophilic attack and dehydration steps, which are sensitive to acid or base catalysis.
-
Acidic Conditions: In an acidic medium, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the hydrazine.[3]
-
Basic Conditions: Under basic conditions, the hydrazine's nucleophilicity is enhanced.
The optimal pH often depends on the specific substrates being used. It is crucial to screen different pH conditions to find the optimal selectivity for a particular reaction.
Troubleshooting Guide
This guide provides solutions to common problems encountered during pyrazole synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity / Mixture of Isomers | 1. Similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.2. Reaction conditions (solvent, temperature, pH) are not optimized. | 1. Modify Substrates: Introduce substituents with significant electronic or steric differences to differentiate the two carbonyls. For example, a strongly electron-withdrawing group like CF₃ can highly direct the reaction.[4]2. Optimize Reaction Conditions: - Solvent Screening: Test a range of solvents, including polar protic (e.g., ethanol), polar aprotic (e.g., DMF, DMAc), and fluorinated alcohols (e.g., TFE, HFIP).[4][6][7] - pH Adjustment: Systematically vary the pH of the reaction mixture. For arylhydrazines, using the hydrochloride salt in an aprotic solvent can improve selectivity.[8] - Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product. |
| Low Yield of Desired Isomer | 1. Side reactions are competing with the desired cyclization.2. The desired regioisomer is less stable under the reaction conditions. | 1. Use a Stepwise Approach: Instead of a one-pot reaction, consider a stepwise synthesis where the initial condensation product (hydrazone) is isolated before cyclization. This can sometimes offer better control.[9]2. Catalyst Screening: For certain pyrazole syntheses, catalysts can improve both yield and regioselectivity. For instance, nano-ZnO has been used as a catalyst for the synthesis of 1,3,5-substituted pyrazoles.[4] |
| Difficulty in Separating Regioisomers | The two regioisomers have very similar physical properties (e.g., polarity, boiling point). | 1. Chromatography Optimization: Experiment with different column chromatography conditions (e.g., various solvent systems, different stationary phases).2. Crystallization: Attempt fractional crystallization from different solvents or solvent mixtures.3. Derivatization: If separation is extremely difficult, consider derivatizing the mixture to introduce a functional group that allows for easier separation, followed by removal of the directing group. |
Mechanistic Insights & Experimental Protocols
Understanding the Reaction Pathway
The regioselectivity in the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is determined by which carbonyl is attacked first by which nitrogen of the hydrazine. The generally accepted mechanism involves two key steps: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Caption: General reaction pathways for pyrazole synthesis leading to two possible regioisomers.
Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is adapted from a method demonstrating high regioselectivity in the synthesis of 1-aryl-3-trifluoromethyl-5-arylpyrazoles.[4]
Materials:
-
4,4,4-Trifluoro-1-arylbutan-1,3-dione (1.0 equiv)
-
Arylhydrazine hydrochloride (1.0 equiv)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a solution of the 4,4,4-trifluoro-1-arylbutan-1,3-dione in DMAc, add the arylhydrazine hydrochloride at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Rationale: The use of an aprotic dipolar solvent like DMAc and the hydrochloride salt of the arylhydrazine favors the formation of a single regioisomer in high yield.[4] The strong electron-withdrawing effect of the trifluoromethyl group deactivates the adjacent carbonyl, directing the initial nucleophilic attack to the other carbonyl group.
Protocol: Enhancing Regioselectivity with Fluorinated Alcohols
This protocol illustrates the use of a fluorinated alcohol to improve regioselectivity, based on the work of Fustero et al.[6][7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Methylhydrazine (1.0 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
Dissolve the 1,3-diketone in HFIP.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purify the residue by column chromatography to isolate the major regioisomer.
Rationale: Fluorinated alcohols like HFIP can significantly enhance the regioselectivity of the reaction.[6][7] The exact mechanism for this improvement is complex but is thought to involve specific solvent-substrate interactions that favor one reaction pathway over the other.
Visualizing Key Influences on Regioselectivity
Caption: Factors influencing regioselectivity in pyrazole synthesis.
By carefully considering and systematically optimizing these factors, researchers can gain significant control over the regiochemical outcome of their pyrazole synthesis, leading to more efficient and selective preparation of desired target molecules.
References
-
F.A. Attaby, L.I. Abo-El-Enein, A.M. El-Shorbagy, and M.A. El-Gendy. "Regioselective Synthesis of Some Novel Thiazole, Pyrazole, and Pyrimidine Derivatives Incorporating a Thieno[2,3-b]thiophene Moiety and Their Antimicrobial Evaluation." Phosphorus, Sulfur, and Silicon and the Related Elements, 186(6), pp. 1215-1228, 2011. [Link]
-
Organic Chemistry Portal. "Pyrazole Synthesis." [Link]
-
S. Fustero, J.F. Sanz-Cervera, M.A. Piera, J. Piera, and A. Simón-Fuentes. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 72(15), pp. 5620-5629, 2007. [Link]
-
Z. Zhang, R.-P. Li, X. Gong, X. Xu, X. Peng, and S. Tang. "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones." The Journal of Organic Chemistry, 90(6), pp. 3769-3778, 2025. [Link]
-
D.A. Ryabukhin, A.S. Pankova, A.S. Novikov, and D.S. Dar'in. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 26(21), p. 10335, 2025. [Link]
-
J.V. Faria, P.F. Vegi, A.G.C. Miguita, M.S. Dos Santos, N. Boechat, and A.M.R. Bernardino. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), p. 134, 2018. [Link]
-
Y. Wan, Y. Wang, and J. Zhang. "Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles." Molecules, 24(19), p. 3465, 2019. [Link]
-
X. Deng and N.S. Mani. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." The Journal of Organic Chemistry, 73(6), pp. 2412-2415, 2008. [Link]
-
R.A. Martínez, C.J. Alvarado, C.A. Gámez-Montaño, and R. Gámez-Montaño. "A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes." Organic & Biomolecular Chemistry, 18(24), pp. 4553-4564, 2020. [Link]
-
S. Akter, M.A. Alam, M.S.H. Howlader, and M.A. Rashid. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules, 28(18), p. 6538, 2023. [Link]
-
S. Fustero, J.F. Sanz-Cervera, M.A. Piera, J. Piera, and A. Simón-Fuentes. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 72(15), pp. 5620-5629, 2007. [Link]
-
C.D. Smith, B.J. Deadman, and J.A. Organ. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Chemical Science, 13(38), pp. 11213-11221, 2022. [Link]
-
A.R. Katritzky, D.L. Ostercamp, and T.I. Yousaf. "Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles." The Journal of Organic Chemistry, 51(26), pp. 5157-5163, 1986. [Link]
-
L.A.D. de Oliveira, A.C.J. da Silva, A.L.P. de Oliveira, G.W. Amarante, and F.C. da Silva. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, 8(20), pp. 17871-17882, 2023. [Link]
-
Chem Help Asap. "Knorr Pyrazole Synthesis." [Link]
-
Chem Help ASAP. "Knorr pyrazole synthesis from a ketoester - laboratory experiment." YouTube, 16 Dec. 2021. [Link]
-
A. Singh. "Knorr Pyrazole Synthesis (M. Pharm)." SlideShare, 18 Nov. 2020. [Link]
-
Unknown. "Knorr Pyrazole Synthesis." [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one, a Novel Kinase Inhibitor Candidate
Introduction
The landscape of drug discovery is continually evolving, with a persistent demand for novel therapeutic agents offering improved efficacy and safety profiles. Within this landscape, heterocyclic compounds are of significant interest. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory and anticancer properties.[1][2][3] Similarly, the piperidine ring is a crucial structural motif in medicinal chemistry, integral to the design of various therapeutic agents.[4][5][6]
This guide focuses on 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one (hereafter referred to as Compound X), a novel molecule combining these two privileged scaffolds. As this compound is not described in current public-domain literature, this document serves as a comprehensive framework for its initial biological evaluation. Based on the structural alerts provided by the pyrazole moiety, a known feature of many kinase inhibitors, we hypothesize that Compound X is a novel inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[2][7][8]
To rigorously assess the potential of Compound X, this guide proposes a direct comparison against established Janus Kinase (JAK) inhibitors, Ruxolitinib and Tofacitinib .[9][10] These drugs are clinically approved for conditions such as myelofibrosis, polycythemia vera, and rheumatoid arthritis, and they function by inhibiting the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune cell function.[7][11][12] This comparative approach will provide essential context for the potency, selectivity, and cellular activity of Compound X, thereby guiding future development efforts.
Part 1: In Vitro Characterization: Potency, Selectivity, and Cellular Function
The initial phase of evaluation aims to establish the fundamental biochemical and cellular activity of Compound X. This involves determining its direct inhibitory effect on the target kinase, assessing its impact on cancer cell viability, and confirming its mechanism of action within a cellular context.
Biochemical Kinase Inhibition Assay
Causality: Before assessing cellular effects, it is crucial to confirm that Compound X directly inhibits the enzymatic activity of its hypothesized target, the JAK2 kinase. A direct, cell-free biochemical assay provides the cleanest measure of potency (IC50), free from confounding factors like cell membrane permeability or off-target effects.
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for this purpose. It measures the phosphorylation of a substrate peptide by the kinase; an active inhibitor will block this phosphorylation, leading to a decrease in the FRET signal.
Workflow: Biochemical Kinase Inhibition Assay
Caption: Workflow for TR-FRET based biochemical kinase assay.
Cellular Proliferation and Cytotoxicity Assay
Causality: A potent biochemical inhibitor must translate its activity into a cellular effect. The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14] This experiment will determine the concentration at which Compound X inhibits the growth of cancer cells (GI50) that are dependent on JAK signaling (e.g., HEL 92.1.7, a human erythroleukemia cell line with a JAK2 V617F mutation).
Detailed Protocol: MTT Cell Viability Assay [13][15]
-
Cell Plating: Seed HEL 92.1.7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to adhere and resume growth.
-
Compound Treatment: Prepare serial dilutions of Compound X, Ruxolitinib, and Tofacitinib in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[15]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Correct for background absorbance, calculate the percentage of viability relative to the vehicle control, and plot dose-response curves to determine the GI50 values.
Target Engagement: Cellular Phospho-STAT3 Assay
Causality: To confirm that the observed cytotoxic effects are due to the inhibition of the intended signaling pathway, we must measure the phosphorylation status of a key downstream substrate. In the JAK-STAT pathway, JAK2 phosphorylates STAT3. A successful inhibitor will decrease the levels of phosphorylated STAT3 (p-STAT3) without affecting total STAT3 levels. A Western blot is the gold-standard technique for this analysis.
Hypothesized Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by Compound X.
Comparative In Vitro Performance Summary
The data from the above experiments should be compiled to provide a clear, at-a-glance comparison of Compound X against the benchmarks.
| Parameter | Compound X | Ruxolitinib | Tofacitinib |
| JAK2 IC50 (nM) | [Experimental Value] | [Literature/Exp. Value] | [Literature/Exp. Value] |
| HEL 92.1.7 GI50 (nM) | [Experimental Value] | [Literature/Exp. Value] | [Literature/Exp. Value] |
| p-STAT3 Inhibition EC50 (nM) | [Experimental Value] | [Literature/Exp. Value] | [Literature/Exp. Value] |
Part 2: In Vivo Efficacy Evaluation
Causality: Promising in vitro data must be validated in a living system. An in vivo animal model allows for the assessment of a compound's efficacy in the context of complex physiological factors, including absorption, distribution, metabolism, and excretion (ADME). A human tumor xenograft model is a standard preclinical tool for evaluating anticancer drug candidates.[16][17]
Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of Compound X in an immunodeficient mouse model bearing tumors derived from a JAK-dependent human cancer cell line.
Workflow: In Vivo Xenograft Efficacy Study
Caption: General workflow for an in vivo xenograft study.
Detailed Protocol: Xenograft Efficacy Study [16][18]
-
Cell Implantation: Subcutaneously inject approximately 5-10 million HEL 92.1.7 cells suspended in Matrigel into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor size by caliper measurements (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the animals into treatment cohorts (e.g., n=8-10 mice per group).
-
Dosing: Administer Compound X (at one or more dose levels), Ruxolitinib (as a positive control), and the vehicle control daily via oral gavage (p.o.).
-
Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit.
-
Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) as a percentage. A portion of the tumor tissue should be flash-frozen or fixed for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for p-STAT3).
Comparative In Vivo Performance Summary
| Metric | Compound X (Dose 1) | Ruxolitinib (Ref. Dose) |
| Tumor Growth Inhibition (%) | [Experimental Value] | [Experimental Value] |
| Change in Body Weight (%) | [Experimental Value] | [Experimental Value] |
| Tumor p-STAT3 Reduction (%) | [Experimental Value] | [Experimental Value] |
Discussion and Future Directions
This guide outlines a logical, stepwise framework for the initial biological evaluation of this compound (Compound X). The core of this strategy is the direct, data-driven comparison against clinically relevant benchmarks, Ruxolitinib and Tofacitinib.
The in vitro assays will establish whether Compound X possesses the hypothesized kinase inhibitory activity and if this activity translates to a meaningful anti-proliferative effect in a relevant cancer cell line. The target engagement assay is a critical validation step, linking the biochemical activity to the cellular outcome.
The in vivo xenograft study serves as the first test of the compound's potential as a therapeutic agent. Efficacy in this model, benchmarked against a standard-of-care compound, provides the necessary confidence to proceed with further preclinical development.
Next Steps:
-
Kinase Selectivity Profiling: If potent, Compound X should be screened against a broad panel of kinases to determine its selectivity profile. High selectivity is often associated with a better safety profile.
-
ADME/Tox Studies: A comprehensive evaluation of its pharmacokinetic properties (absorption, distribution, metabolism, excretion) and a preliminary toxicology assessment are required.
-
Lead Optimization: Depending on the initial results, medicinal chemistry efforts may be initiated to optimize potency, selectivity, or ADME properties.
By following this structured, comparative approach, researchers can efficiently and rigorously evaluate the therapeutic potential of Compound X and make informed decisions about its future as a drug candidate.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Heterocyclic+Chemistry%2C+5th+Edition-p-9781405193658]
- Verma, A., Joshi, S., & Singh, D. (2013). Pyrazole Derivatives and their Pharmacological potential-A Review. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. [URL: https://jpsionline.com/admin/php/uploads/219_pdf.pdf]
- Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Kinase Inhibitors: An Overview. Mini-Reviews in Medicinal Chemistry, 17(12), 1036-1053. [URL: https://www.eurekaselect.com/article/81813]
- Incyte Corporation. (2023). Jakafi® (ruxolitinib) Mechanism of Action. [URL: https://www.jakafi.com/hcp/myelofibrosis/mechanism-of-action]
- protocols.io. (2023). In vitro kinase assay. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y]
- Abcam. (n.d.). MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Lee, E. B., et al. (2014). Tofacitinib versus Methotrexate in Rheumatoid Arthritis. New England Journal of Medicine, 370(24), 2377-2379. [URL: https://www.nejm.org/doi/full/10.1056/NEJMc1404779]
- ATCC. (n.d.). MTT Cell Proliferation Assay. [URL: https://www.atcc.org/resources/technical-documents/guides/cell-biology-guides]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5330, Ruxolitinib. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Ruxolitinib]
- National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. [URL: https://dtp.cancer.gov/discovery_development/nci-60/]
- Jeong, H., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 259–264. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4288383/]
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway. [URL: https://pathwhiz.
- Pfizer Inc. (n.d.). Xeljanz® (tofacitinib) Prescribing Information. [URL: https://www.pfizer.com/products/product-detail/xeljanz]
- Sigma-Aldrich. (n.d.). Cell Proliferation Kit I (MTT). [URL: https://www.sigmaaldrich.com/US/en/product/roche/11465007001]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 9. Postapproval Comparative Safety Study of Tofacitinib and Biological Disease‐Modifying Antirheumatic Drugs: 5‐Year Results from a United States–Based Rheumatoid Arthritis Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. hcp.jakafi.com [hcp.jakafi.com]
- 12. PathWhiz [pathbank.org]
- 13. atcc.org [atcc.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpbs.com [ijpbs.com]
- 18. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Compounds: A Case Study with 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one
In the fast-paced world of drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive comparison of common cytotoxicity assays, using the novel compound 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one as a case study. Our goal is to move beyond mere protocol recitation and delve into the causality behind experimental choices, ensuring a robust and reliable cytotoxicity assessment.[2]
The journey of a novel chemical entity from synthesis to a potential therapeutic is fraught with challenges, a primary one being the evaluation of its safety profile.[3] Cytotoxicity assays are the frontline tools in this endeavor, offering critical insights into how a compound affects cellular health and viability.[1] The selection of an appropriate assay is not a one-size-fits-all decision; it requires careful consideration of the compound's properties, the biological question at hand, and the specific cellular processes being interrogated.[2]
This guide will compare three widely used colorimetric cytotoxicity assays, each probing a different aspect of cellular health:
-
MTT Assay: An indicator of metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: A measure of cell membrane integrity.
-
Neutral Red (NR) Uptake Assay: An assessment of lysosomal function.
Through a detailed examination of their mechanisms, protocols, and a comparative analysis of hypothetical data for this compound, we will equip you with the knowledge to make informed decisions for your cytotoxicity screening campaigns.
Section 1: The Assays - Mechanisms and Methodologies
A foundational understanding of what each assay measures is crucial for data interpretation. The choice of assay should align with the anticipated mechanism of cytotoxicity of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a cornerstone of in vitro toxicology, prized for its simplicity and high-throughput capabilities.[3][4]
Principle of the MTT Assay: This colorimetric assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[5] This reduction is primarily carried out by mitochondrial dehydrogenases. Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a classic method for assessing cytotoxicity by quantifying damage to the plasma membrane.[6]
Principle of the LDH Assay: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The assay measures the activity of this released LDH, which catalyzes the conversion of lactate to pyruvate, with a concomitant reduction of NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the amount of LDH released and, therefore, the extent of cell lysis.
Experimental Workflow: LDH Assay
Caption: Workflow of the Neutral Red uptake cytotoxicity assay.
Detailed Protocol for NR Uptake Assay:
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.
-
Neutral Red Incubation: After the treatment period, remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of an extraction solution (e.g., a solution of 1% acetic acid in 50% ethanol) to each well. Gently shake the plate for 10 minutes to ensure complete extraction of the dye from the lysosomes.
-
Data Acquisition: Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.
Section 2: Comparative Analysis of Assays for this compound
To illustrate the practical application of these assays, we present hypothetical data for the cytotoxicity of this compound against a human cancer cell line (e.g., HeLa) after a 48-hour exposure. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of a compound. [1] Table 1: Hypothetical Cytotoxicity Data for this compound
| Assay | Endpoint Measured | Hypothetical IC50 (µM) |
| MTT | Metabolic Activity | 15.2 |
| LDH | Membrane Integrity | 45.8 |
| Neutral Red | Lysosomal Integrity | 18.5 |
Data Interpretation and Discussion:
The hypothetical data reveals a discrepancy in the IC50 values obtained from the different assays. This is not an indication of experimental error but rather a reflection of the different cellular processes being measured.
-
The MTT assay shows the lowest IC50 value (15.2 µM), suggesting that this compound significantly impacts cellular metabolism at a lower concentration than what is required to cause overt membrane damage. This could imply an early effect on mitochondrial function.
-
The Neutral Red assay yields an IC50 (18.5 µM) that is comparable to the MTT assay, indicating that lysosomal function is also compromised at similar concentrations. This could be a primary effect or a downstream consequence of the metabolic dysfunction observed in the MTT assay.
-
The LDH assay exhibits a significantly higher IC50 value (45.8 µM), suggesting that substantial loss of membrane integrity and cell lysis occurs at much higher concentrations of the compound. This indicates that necrosis is likely a late-stage event in the cytotoxic cascade induced by this compound.
The Power of Orthogonal Assays:
This case study underscores the importance of employing orthogonal assays —methods that measure different biological endpoints—to gain a more complete picture of a compound's cytotoxic mechanism. [7]Relying on a single assay can be misleading. For instance, if only the LDH assay were used, one might erroneously conclude that this compound has low cytotoxic potential. Conversely, the MTT and Neutral Red assays reveal that significant cellular dysfunction occurs at much lower concentrations, which is a critical piece of information for further drug development.
Section 3: Choosing the Right Assay - A Decision Framework
The selection of a cytotoxicity assay should be a deliberate process based on several factors.
Table 2: Comparison of Key Features of Cytotoxicity Assays
| Feature | MTT Assay | LDH Assay | Neutral Red Assay |
| Principle | Metabolic Activity | Membrane Leakage | Lysosomal Uptake |
| Cellular State | Measures viable, metabolically active cells | Measures dead/lysed cells | Measures viable cells with intact lysosomes |
| Sensitivity | High | Moderate | High |
| Throughput | High | High | High |
| Cost | Low | Low to Moderate | Low |
| Interference | Can be affected by reducing agents and compounds that alter mitochondrial respiration. | Serum in the culture medium can contain LDH, leading to high background. | Compounds that alter lysosomal pH can interfere. |
| Endpoint | Early to mid-stage cytotoxicity | Late-stage cytotoxicity (necrosis) | Early to mid-stage cytotoxicity |
Causality in Experimental Choices:
-
For high-throughput screening of large compound libraries: The MTT or Neutral Red assays are often preferred due to their simplicity, low cost, and high sensitivity for detecting early cytotoxic events. [8]* To investigate necrotic cell death: The LDH assay is the most direct and appropriate choice.
-
When the test compound is colored or a reducing agent: The MTT assay may not be suitable due to potential interference. In such cases, the Neutral Red or LDH assays would be better alternatives.
-
For a comprehensive mechanistic study: A panel of assays, including those described here along with more specific assays for apoptosis (e.g., caspase activity assays) or oxidative stress, should be employed.
Conclusion
The assessment of cytotoxicity is a critical step in the preclinical evaluation of any novel compound. As we have demonstrated with our case study of this compound, the choice of assay significantly influences the interpretation of a compound's cytotoxic profile. A scientifically sound approach involves understanding the underlying principles of each assay and, ideally, using a combination of orthogonal methods to build a comprehensive and reliable dataset. This multi-faceted approach provides a more robust foundation for making critical decisions in the drug development pipeline, ultimately contributing to the discovery of safer and more effective therapeutics. It is also recommended to validate the chosen assay method and include appropriate positive controls for each cell type. [7]
References
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO. Retrieved January 24, 2026, from [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved January 24, 2026, from [Link]
-
Cytotoxicity Assays | Life Science Applications. (n.d.). Opentrons. Retrieved January 24, 2026, from [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. [Link]
-
Validation Study of In Vitro Cytotoxicity Test Methods. (n.d.). National Toxicology Program. Retrieved January 24, 2026, from [Link]
-
Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2018). MDPI. Retrieved January 24, 2026, from [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. Retrieved January 24, 2026, from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 24, 2026, from [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. (n.d.). J-STAGE. Retrieved January 24, 2026, from [Link]
-
What is the different between neutral red and MTT assay? (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. (2021). Inflammation and Regeneration. Retrieved January 24, 2026, from [Link]
-
A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (2009). Journal of Experimental & Clinical Cancer Research. Retrieved January 24, 2026, from [Link]
-
Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. (2016). Journal of Pharmaceutical Negative Results. Retrieved January 24, 2026, from [Link]
-
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025). Journal of Magnesium and Alloys. Retrieved January 24, 2026, from [Link]
-
In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. (2023). Journal of Health Sciences and Medicine. Retrieved January 24, 2026, from [Link]
-
In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). Toxicology Letters. Retrieved January 24, 2026, from [Link]
-
Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (2023). Molecules. Retrieved January 24, 2026, from [Link]
-
3-Amino-5-hydroxypyrazole. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. (2007). Bioorganic & Medicinal Chemistry Letters. Retrieved January 24, 2026, from [Link]
Sources
- 1. opentrons.com [opentrons.com]
- 2. scielo.br [scielo.br]
- 3. ijprajournal.com [ijprajournal.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
The Isomeric Advantage: A Comparative Guide to the Bioactivity of Pyrazole Scaffolds
For the discerning researcher in drug discovery, the pyrazole scaffold is a familiar and trusted ally. This five-membered aromatic heterocycle is a cornerstone of medicinal chemistry, prized for its metabolic stability and synthetic versatility.[1] However, the true potential of this privileged structure lies in the nuanced world of its isomers. The specific arrangement of substituents on the pyrazole ring can dramatically alter a compound's biological activity, transforming a moderately active molecule into a potent and selective therapeutic agent.
This guide provides an in-depth comparison of the bioactivity of different pyrazole isomers, offering experimental data and mechanistic insights to inform rational drug design. We will explore how subtle shifts in chemical architecture can lead to profound differences in pharmacological effects, with a focus on anti-inflammatory and anticancer applications.
The Decisive Role of Isomerism in Biological Targeting
The spatial orientation of functional groups on a drug molecule is critical for its interaction with a biological target. In the case of pyrazole derivatives, regioisomerism—the differential placement of substituents on the ring—can significantly impact binding affinity, selectivity, and ultimately, therapeutic efficacy. This is vividly illustrated in the case of the widely-used anti-inflammatory drug, Celecoxib.
Case Study: Celecoxib and its Regioisomer
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[2] Its structure features a 1,5-diarylpyrazole core. A regioisomeric version of Celecoxib, with a 1,3-diarylpyrazole arrangement, has been synthesized and evaluated, revealing a stark contrast in biological activity.[3][4] The 1,5-isomer (Celecoxib) is a potent and selective COX-2 inhibitor, while its 1,3-regioisomer is significantly less active.
This difference in activity is attributed to the specific orientation of the sulfonamide and trifluoromethylphenyl groups, which dictates how the molecule fits into the active site of the COX-2 enzyme. The precise geometry of Celecoxib allows for optimal interactions with key amino acid residues, leading to potent inhibition.
Quantitative Comparison of Pyrazole Isomer Bioactivity
The following table summarizes experimental data from various studies, highlighting the differential bioactivity of pyrazole isomers against several key biological targets.
| Isomer Pair | Target | Isomer 1 (Structure/Name) | Bioactivity (IC50/MIC) | Isomer 2 (Structure/Name) | Bioactivity (IC50/MIC) | Reference(s) |
| Celecoxib vs. Regioisomer | COX-2 | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) | 40 nM | 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | > 10 µM | [5][6] |
| Pyrazole Kinase Inhibitors | p38α MAPK | N-pyrazole, N'-aryl urea (BIRB 796) | 60 nM | Regioisomeric N-pyrazole, N'-aryl urea | > 10 µM | [7] |
| Triarylpyrazole Anticancer Agents | V600E-B-RAF Kinase | 1,3,4-Triarylpyrazole with N-ethylpiperazinyl moiety | 99.17% inhibition | 1,3,5-Triarylpyrazole derivative | Lower activity | [8] |
| Phenylaminopyrazole Derivatives | Cancer Cell Lines (e.g., MCF-7) | N-methyl pyrazole isomer 1 | No significant cytotoxicity | N-methyl pyrazole isomer 2 | No significant cytotoxicity | [9] |
| Pyrazoloisoquinolines | Haspin Kinase | Nitro-substituted pyrazolo[3,4-g]isoquinoline (1b) | 57 nM | Amino-substituted pyrazolo[3,4-g]isoquinoline (2b) | > 10 µM | [4] |
| Pyrazole Antimicrobial Agents | S. aureus (MDR) | Indazole derivative (9) | 4 µg/mL | Other pyrazole derivatives | > 128 µg/mL | [10] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (minimum inhibitory concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Causality Behind Experimental Choices: The Importance of Regioselective Synthesis
The ability to selectively synthesize a desired pyrazole regioisomer is paramount for structure-activity relationship (SAR) studies and the development of effective drugs. The synthesis of unsymmetrical pyrazoles often yields a mixture of regioisomers, necessitating careful purification and characterization to isolate the compound of interest.[11]
The Knorr pyrazole synthesis, a classical method involving the condensation of a β-dicarbonyl compound with a hydrazine, is a widely used approach.[3] However, the regioselectivity of this reaction can be influenced by the nature of the substituents on both reactants and the reaction conditions. Modern synthetic strategies often employ directing groups or specific catalysts to achieve high regioselectivity, ensuring that the desired isomer is obtained as the major product.[12] This control over the synthetic outcome is crucial for systematically evaluating the biological activity of different isomers and building a comprehensive understanding of their SAR.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To provide a practical context for the evaluation of pyrazole isomers as anti-inflammatory agents, a detailed protocol for an in vitro COX-2 inhibition assay is provided below. This assay is a cornerstone for identifying and characterizing selective COX-2 inhibitors like Celecoxib.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (pyrazole isomers) against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)
-
Arachidonic acid (substrate)
-
Test compounds (pyrazole isomers) dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate (black, for fluorescence measurements)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of COX Assay Buffer.
-
Reconstitute the human recombinant COX-2 enzyme in the assay buffer to the desired concentration. Keep the enzyme on ice.
-
Prepare a stock solution of arachidonic acid.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO, and then further dilute in assay buffer to achieve the final desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank (no enzyme): Assay Buffer
-
Positive Control (no inhibitor): Assay Buffer
-
Test Compound Wells: Diluted test compounds
-
Reference Inhibitor Wells: Diluted reference inhibitor
-
-
Add the COX Probe to all wells.
-
Add the diluted COX-2 enzyme solution to all wells except the blank.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) using a microplate reader.
-
Take kinetic readings every 1-2 minutes for a total of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data to the positive control (100% activity) and the blank (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Mechanism: p38 MAPK Signaling Pathway
Many pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in inflammatory responses and is a significant target for anti-inflammatory drug discovery.[7] The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention for pyrazole-based inhibitors.
Caption: p38 MAPK signaling cascade and the inhibitory action of pyrazole derivatives.
Experimental Workflow: From Synthesis to Bioactivity Assessment
The journey from a pyrazole isomer to a potential drug candidate involves a systematic and rigorous workflow. The following diagram outlines the key stages in this process.
Caption: A typical workflow for the discovery and development of bioactive pyrazole isomers.
Conclusion
The strategic consideration of isomerism is a critical element in the design of novel pyrazole-based therapeutics. As demonstrated by the comparative data, the seemingly minor adjustment of substituent positions on the pyrazole ring can have a profound impact on biological activity. By leveraging regioselective synthesis and robust in vitro screening, researchers can systematically explore the chemical space of pyrazole isomers to identify compounds with superior potency, selectivity, and overall drug-like properties. This guide serves as a foundational resource for scientists and drug development professionals, underscoring the importance of isomeric control in unlocking the full therapeutic potential of the pyrazole scaffold.
References
-
Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature structural biology, 9(4), 268-272. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Gamal El-Din, M. M., Shin, J. S., Lee, K. T., Yoo, K. H., & Oh, C. H. (2017). Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties. Medicinal Chemistry Research, 26(7), 1436-1451. [Link]
-
Sartori, A., Giraudo, A., Macciò, C., Sgorbini, B., Cagliero, C., & Medici, A. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]
-
Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & Bernardino, A. M. R. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & medicinal chemistry, 25(21), 5891-5903. [Link]
-
Kumar, V., & Kumar, R. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(23), 5746. [Link]
-
Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-22. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). 1, 3, 4-Thiadiazole derivatives as potential anti-inflammatory agents. Bioorganic & medicinal chemistry, 12(16), 4477-4484. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Gamal El-Din, M. M., Shin, J. S., Lee, K. T., Yoo, K. H., & Oh, C. H. (2016). Synthesis, in Vitro Antiproliferative and Antiinflammatory Activities, and Kinase Inhibitory effects of New 1,3,4-triarylpyrazole Derivatives. Letters in Drug Design & Discovery, 14(3), 263-275. [Link]
-
Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 71(15), 5743–5746. [Link]
-
Zhang, X., Zhang, Y., Huang, J., & Chen, Z. (2014). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. European journal of medicinal chemistry, 84, 677-689. [Link]
-
Szabo, T., Nemes, C., Kónya, K., & Pocz, G. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(20), 6148-6152. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, N. I., Abdel-Aziz, A. A. M., El-Azab, A. S., & Tahir, K. E. H. (2012). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & medicinal chemistry, 20(10), 3306-3316. [Link]
-
Celecoxib. (n.d.). In PubChem. Retrieved from [Link]
-
Elmaati, T. M. A., & El-Taweel, F. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]
-
El-Gamal, M. I., Baek, D., Choi, H. S., Baek, D., Oh, C. H., & Yoo, K. H. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5363. [Link]
-
Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]
-
Loaëc, N., Fédérick, R., Toudic, A., Kerbellec, E., Routier, S., & Besson, T. (2013). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 18(11), 13628–13639. [Link]
-
Al-Ghorbani, M., El-Senduny, F. F., Badria, F. A., & El-Ashry, E. S. H. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(11), 2568. [Link]
-
Primo, F. T., & Fröehlich, P. E. (2003). Celecoxib Identification Methods. Journal of the Brazilian Chemical Society, 14(3), 421-426. [Link]
-
Pandhurnekar, C. P., & Pande, V. B. (2021). Pyrazole: A Versatile Moiety in the Field of Medicinal Chemistry. Journal of Advanced Scientific Research, 12(4), 37-43. [Link]
-
Al-Issa, S. A. (2013). Synthesis and spectral properties of celecoxib. Journal of Saudi Chemical Society, 17(2), 165-171. [Link]
-
El-Gamal, M. I., Choi, W. K., Choi, H. S., Baek, D., & Oh, C. H. (2020). New diarylureas and diarylamides containing 1,3,4-triarylpyrazole scaffold: Synthesis, antiproliferative evaluation against melanoma cell lines, ERK kinase inhibition, and molecular docking study. Bioorganic chemistry, 94, 103399. [Link]
-
Bhaskar, V. H., & Mohite, P. B. (2010). Synthesis, characterization and evaluation of anticancer activity of some pyrazole derivatives. Rasayan Journal of Chemistry, 3(3), 449-456. [Link]
-
Kumar, A., & Narasimhan, B. (2018). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 12(5), 1. [Link]
-
El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Synthesis and in vitro cytotoxicity of new 3-(5-methyl-1-aryl-1H-1, 2, 3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Acta pharmaceutica, 60(1), 67-76. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gendy, M. A. (2014). 1,3,5-Trisubstituted-1H-pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Tropical Journal of Pharmaceutical Research, 13(11), 1845-1852. [Link]
-
Patel, R. V., Patel, J. K., & Kumari, P. (2014). Synthesis and antimicrobial activity of some new pyrazole derivatives. Journal of Saudi Chemical Society, 18(6), 1018-1026. [Link]
-
Bondock, S., Fadaly, W., & Metwally, M. A. (2010). Synthesis and antimicrobial activity of some new pyrazole, pyrimidine and pyrazolo [1, 5-a] pyrimidine derivatives. European Journal of Medicinal Chemistry, 45(9), 3692-3701. [Link]
-
Fayed, E. A., Hosni, H. M., & Flefel, E. M. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(8), 1259. [Link]
-
Bondock, S., Adel, S., Abd El-Salam, H. F., & El-Gendy, M. S. (2019). Synthesis and in vitro cytotoxicity of new pyrazole-based heterocyclic hybrids. Journal of the Iranian Chemical Society, 16(5), 1023-1034. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2016). Synthesis of (Z)-1-(1, 3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino) prop-2-en-1-one derivatives as potential anticancer and apoptosis inducing agents. European journal of medicinal chemistry, 119, 113-122. [Link]
-
Hassan, A. S., Hafez, T. S., & El-Sharkawy, M. A. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4216. [Link]
-
Al-Omary, F. A. M., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A. H., & El-Tahir, K. E. H. (2010). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 15(11), 7606–7626. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Synthesis and in vitro anticancer screening of some novel pyrazoles and pyrazolopyrimidines. European journal of medicinal chemistry, 46(9), 3807-3813. [Link]
-
Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Ghorab, M. M. (2017). Synthesis and anticancer activity of some new pyrazole and pyrazolo [3, 4-d] pyrimidine derivatives. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1010-1019. [Link]
-
Giernoth, R., & Nöth, H. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Synthesis and anticancer activity of 1, 3, 5-triaryl-1H-pyrazole. Journal of the Korean Chemical Society, 60(1), 69-74. [Link]
-
Asif, M. (2014). A review on pyrazole and its derivatives with their pharmacological activities. International Journal of Chemical and Pharmaceutical Sciences, 5(3), 127-138. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(11), 3169. [Link]
-
Reddy, T. S., & Reddy, C. S. (2020). Synthesis, characterization and antimicrobial activity of novel pyrazole derivatives. Journal of the Serbian Chemical Society, 85(1), 1-10. [Link]
-
Gomaa, A. M., & Mohamed, M. S. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS omega, 7(12), 10188-10200. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. zenodo.org [zenodo.org]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Establishing the Cross-Reactivity Profile of Novel Piperidone-Pyrazole Derivatives
Introduction: The Imperative of Selectivity Profiling for Novel Chemical Entities
In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. Off-target interactions can lead to unforeseen toxicities, diminished therapeutic windows, and late-stage clinical failures. This guide provides a comprehensive, multi-tiered experimental framework for establishing the cross-reactivity profile of novel compounds, using the representative structure, 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one, as a case study.
As of this publication, "this compound" is not a widely characterized compound in public-domain literature. Therefore, this document serves as a practical blueprint for researchers and drug development professionals on how to systematically investigate a new chemical entity's selectivity. Our approach is grounded in a logical progression from broad, high-throughput screening to more physiologically relevant cellular and functional assays.
The core structure, featuring a pyrazole ring linked to a piperidone, is a privileged scaffold found in numerous kinase inhibitors. This structural alert immediately directs our initial hypothesis towards the kinome as a primary source of on- and off-target interactions. Consequently, the initial phase of our investigation will focus on a comprehensive kinase panel screen.
Tier 1: Broad Kinome Profiling - Establishing the Initial Selectivity Landscape
The first step in characterizing a novel compound with a kinase-like scaffold is to assess its activity against a broad panel of kinases. This provides a global view of its selectivity and identifies primary and potent off-target interactions.
Rationale for Kinase Panel Screening
A broad kinase screen, such as the DiscoverX KINOMEscan™ or a similar platform, offers a rapid and quantitative method to assess interactions across a significant portion of the human kinome. This approach utilizes binding assays (e.g., competition binding) rather than functional enzymatic assays, which allows for the detection of interactions with both active and inactive kinase conformations. This is a critical first step to map the compound's interaction landscape.
Experimental Protocol: Broad Kinase Panel Screen (Binding Assay)
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions to achieve the desired screening concentration (typically 1 µM to 10 µM for an initial screen).
-
Assay Execution (Example using KINOMEscan™ platform):
-
The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
The kinases are incubated with the test compound and the immobilized ligand.
-
The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
-
-
Data Analysis and Interpretation:
-
A common threshold for a significant "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.
-
The data should be visualized as a "tree map" or a dendrogram to graphically represent the compound's selectivity across the kinome.
-
Calculate a Selectivity Score (S-Score) by dividing the number of kinases with >90% inhibition by the total number of kinases tested. A lower S-Score indicates higher selectivity.
-
Data Presentation: Hypothetical Kinase Screen Results
Table 1: Hypothetical Kinase Binding Profile for this compound at 1 µM
| Kinase Target | Family | % Control Binding | Dissociation Constant (Kd) if measured |
| Target X Kinase | CMGC | 2.1% | 5 nM |
| Off-Target A Kinase | TK | 8.5% | 80 nM |
| Off-Target B Kinase | CAMK | 32.0% | 450 nM |
| Off-Target C Kinase | AGC | 75.0% | > 10 µM |
| ... (400+ other kinases) | ... | > 90% | Not Determined |
This initial screen provides the foundational data to guide subsequent, more focused investigations into the most potent on- and off-target interactions.
Tier 2: Cellular Target Engagement - Validating Interactions in a Physiological Context
While in vitro binding assays are excellent for initial screening, it is crucial to confirm that the compound engages its intended target (and potential off-targets) within a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.
Rationale for CETSA
CETSA allows for the direct, label-free assessment of target engagement in cells and tissues. An increase in the melting temperature (Tm) of a protein in the presence of the compound is indicative of a direct physical interaction. This method provides an invaluable bridge between in vitro biochemistry and cellular biology.
Experimental Workflow: CETSA
The overall workflow for a CETSA experiment is depicted below.
Caption: Integrated Decision-Making Workflow.
Conclusion
Establishing the cross-reactivity profile of a novel chemical entity like this compound is a critical, multi-faceted endeavor. By employing a tiered approach—starting with broad biochemical screening, followed by validation of cellular target engagement, and concluding with unbiased functional screening—researchers can build a robust understanding of a compound's selectivity. This systematic process not only de-risks the path to clinical development but also provides crucial insights into the compound's mechanism of action and potential therapeutic applications.
References
-
Title: Pyrazole-Containing Kinase Inhibitors: A Review Source: Molecules URL: [Link]
-
Title: The role of pyrazole in medicinal chemistry Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]
-
Title: CETSA: A Method for Determining Target Engagement in Live Cells Source: Current Protocols in Chemical Biology URL: [Link]
A Comparative Guide to a Novel Pyrazole-Piperidine Based Kinase Inhibitor and Established Targeted Therapies
Introduction: The Quest for Kinase Inhibitor Specificity and Potency
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases that drive oncogenesis has revolutionized treatment paradigms for numerous malignancies. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. When combined with a piperidine moiety, which can enhance aqueous solubility and provide vectors for exploring additional binding interactions, the resulting pyrazole-piperidine core represents a promising platform for the development of novel kinase inhibitors.
This guide introduces a novel investigational compound, 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one (hereafter referred to as Compound X), as a representative of this chemical class. As specific experimental data for Compound X is not yet publicly available, this document will serve as a comparative framework, postulating a plausible kinase inhibitory profile for Compound X to illustrate its potential advantages and differences against two well-established, FDA-approved kinase inhibitors: Dasatinib , a multi-targeted tyrosine kinase inhibitor, and Palbociclib , a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
We will delve into the mechanistic underpinnings of these inhibitors, present a comparative analysis of their (hypothesized for Compound X) inhibitory profiles, and provide detailed experimental protocols for the in vitro and cell-based assays that are fundamental to characterizing such compounds.
Comparative Analysis of Kinase Inhibitors
The therapeutic efficacy and toxicity profile of a kinase inhibitor are dictated by its potency against the intended target and its selectivity across the human kinome. An ideal inhibitor would potently inhibit the target kinase while sparing other kinases to minimize off-target effects.
| Inhibitor | Target Kinase(s) | Mechanism of Action | IC50 (in vitro) | Cell-Based Potency (IC50) |
| Compound X | Hypothesized: Aurora Kinase A | ATP-competitive inhibitor, preventing phosphorylation of downstream substrates involved in mitotic progression. | Hypothesized: 15 nM | Hypothesized: 100 nM (in a relevant cancer cell line) |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, EPHA2[1] | ATP-competitive inhibitor that binds to both the active and inactive conformations of the ABL kinase domain.[1] | <1 nM (Abl), 0.8 nM (Src), 79 nM (c-Kit)[2] | 4.6 nM (K562 CML cells)[3] |
| Palbociclib | CDK4, CDK6[4] | Selective, reversible, ATP-competitive inhibitor of CDK4 and CDK6, preventing phosphorylation of the retinoblastoma (Rb) protein and inducing G1 cell cycle arrest.[5][6] | 11 nM (CDK4), 16 nM (CDK6) | 0.85 µM (MDA-MB-231 breast cancer cells)[7] |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Signaling Pathways and Mechanisms of Action
Compound X and the Aurora Kinase Pathway (Hypothetical)
Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and separation, and spindle assembly. Its overexpression is common in many cancers and is associated with poor prognosis. Compound X is hypothesized to be an ATP-competitive inhibitor of Aurora Kinase A, thereby inducing mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Hypothetical mechanism of Compound X targeting Aurora Kinase A.
Dasatinib and the BCR-ABL Signaling Pathway
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[8][9] BCR-ABL is a constitutively active tyrosine kinase that drives uncontrolled proliferation and survival of leukemic cells through multiple downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways.[10][11] Dasatinib binds to the ATP-binding site of BCR-ABL, blocking its kinase activity and inducing apoptosis in CML cells.[1][8]
Caption: Dasatinib's inhibition of the BCR-ABL signaling cascade.
Palbociclib and the CDK4/6-Rb Pathway
Palbociclib selectively inhibits CDK4 and CDK6, two key enzymes that regulate the G1-S phase transition of the cell cycle.[4] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6-cyclin D complex is hyperactive, leading to phosphorylation of the retinoblastoma protein (Rb).[12] Phosphorylated Rb releases the E2F transcription factor, which then promotes the expression of genes required for DNA synthesis and cell cycle progression.[13] By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, thereby maintaining Rb in its active, E2F-bound state and causing a G1 cell cycle arrest.[5][6]
Caption: Palbociclib's role in the CDK4/6-Rb pathway.
Experimental Protocols
The characterization of a novel kinase inhibitor like Compound X requires rigorous in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.[14]
Principle: The kinase reaction consumes ATP, converting it to ADP. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. The amount of light is inversely proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris pH 7.4, 140 mM NaCl, 1 mM EGTA, 1 mM DTT).[15]
-
Dilute the purified target kinase (e.g., Aurora Kinase A) and its specific substrate peptide in the kinase buffer.
-
Prepare a serial dilution of the inhibitor (Compound X, Dasatinib, or Palbociclib) in DMSO, followed by a further dilution in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to its Km for the target kinase.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase and substrate solution to each well.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.[16]
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).[15]
-
-
Detection:
-
Stop the kinase reaction by adding a detection reagent containing luciferase and luciferin.
-
Incubate in the dark for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Kinase Activity Assay
This assay measures the inhibitory effect of a compound on a specific kinase within a cellular context, providing more physiologically relevant data.[17]
Principle: A common method involves quantifying the phosphorylation of a kinase's downstream substrate in cells treated with the inhibitor. This is often done using an antibody-based detection method like a cellular ELISA.[17]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to have an active target kinase (e.g., a cell line overexpressing Aurora Kinase A for Compound X) in a 96-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor or vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).
-
-
Cell Lysis and Substrate Capture:
-
Remove the treatment media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Transfer the cell lysates to an antibody-coated plate that captures the total (phosphorylated and unphosphorylated) substrate protein.
-
-
Detection of Phosphorylation:
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Add a chemiluminescent or colorimetric substrate for the enzyme.
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the phospho-substrate signal to the total amount of substrate (which can be measured in a parallel assay).
-
Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration.
-
Determine the cell-based IC50 value as described for the in vitro assay.
-
Caption: Workflow for a cell-based kinase activity assay.
Conclusion and Future Directions
This guide has provided a comparative overview of a novel pyrazole-piperidine based kinase inhibitor, Compound X, in the context of the established drugs Dasatinib and Palbociclib. While the profile for Compound X is hypothetical, the framework presented here outlines the critical parameters and experimental approaches necessary for the preclinical evaluation of any new kinase inhibitor.
The combination of a pyrazole core with a piperidine moiety in Compound X holds the potential for developing a highly potent and selective kinase inhibitor. The next steps in its development would involve a comprehensive in vitro kinase panel to assess its selectivity across the kinome, followed by in-depth cell-based studies to confirm its on-target activity and evaluate its anti-proliferative effects in a panel of cancer cell lines. Further preclinical studies would then be required to assess its pharmacokinetic properties, in vivo efficacy, and safety profile before it can be considered for clinical development. The principles and methodologies detailed in this guide provide a robust foundation for these future investigations.
References
-
Dasatinib: MedlinePlus Drug Information. (2025, February 15). Retrieved from [Link]
-
Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC. (n.d.). Retrieved from [Link]
-
Dasatinib - Wikipedia. (n.d.). Retrieved from [Link]
-
Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]
-
Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]
-
List of IC50 values of Palbociclib in parental or resistant hormone- 1063 sensitive breast cancer cell lines (MCF7 and T47D). 1064 - ResearchGate. (n.d.). Retrieved from [Link]
-
BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC. (2022, January 17). Retrieved from [Link]
-
Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... - ResearchGate. (n.d.). Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12). Retrieved from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. (n.d.). Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]
-
CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC. (n.d.). Retrieved from [Link]
-
Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC. (2015, August 31). Retrieved from [Link]
-
Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (2008, September 29). Retrieved from [Link]
-
Molecular Pathways: BCR-ABL | Clinical Cancer Research - AACR Journals. (n.d.). Retrieved from [Link]
-
The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC. (2024, March 4). Retrieved from [Link]
-
Highlights from BGICC 2026: Overcoming CDK4/6 Inhibitor Resistance in ER+/HER2-Negative Breast Cancer — Insights from Giuseppe Curigliano - OncoDaily. (2026, January 23). Retrieved from [Link]
-
In vitro kinase assay and inhibition assay - Bio-protocol. (n.d.). Retrieved from [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (n.d.). Retrieved from [Link]
-
Palbociclib - Wikipedia. (n.d.). Retrieved from [Link]
-
Chronic Myeloid Leukemia Signaling - QIAGEN GeneGlobe. (n.d.). Retrieved from [Link]
-
IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... - ResearchGate. (n.d.). Retrieved from [Link]
-
Perspectives in CDK4/6 inhibitor resistance in breast cancer - YouTube. (2026, January 19). Retrieved from [Link]
-
Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed. (n.d.). Retrieved from [Link]
-
Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan - ResearchGate. (2025, August 9). Retrieved from [Link]
-
The impact of BCR-ABL mutations on signaling pathway activation in CML - YouTube. (2022, November 22). Retrieved from [Link]
-
4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A - MDPI. (n.d.). Retrieved from [Link]
-
BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia - Frontiers. (n.d.). Retrieved from [Link]
-
The Mechanism of Action of Palbociclib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (n.d.). Retrieved from [Link]
-
CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC. (n.d.). Retrieved from [Link]
-
The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo - MDPI. (n.d.). Retrieved from [Link]
-
DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC. (n.d.). Retrieved from [Link]
-
Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed. (n.d.). Retrieved from [Link]
-
Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib) Combined with Enzalutamide in Triple-Negative Breast Canc - DergiPark. (2024, February 29). Retrieved from [Link]
-
What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? (2025, December 5). Retrieved from [Link]
-
Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of... - ResearchGate. (n.d.). Retrieved from [Link]
-
207103Orig1s000 - accessdata.fda.gov. (2015, April 15). Retrieved from [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives | Request PDF. (2025, August 9). Retrieved from [Link]
Sources
- 1. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palbociclib - Wikipedia [en.wikipedia.org]
- 5. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. mdpi.com [mdpi.com]
- 8. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 9. Dasatinib - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. reactionbiology.com [reactionbiology.com]
The Pyrazole Scaffold: A Privileged Framework for Potent Anti-proliferative Agents
A Comparative Guide to Structure, Activity, and Mechanism
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in the design of novel anti-proliferative agents.[1][2] This five-membered heterocyclic ring is a "privileged scaffold," meaning its structural framework can be readily modified to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] This guide provides an in-depth comparison of substituted pyrazole scaffolds, elucidating the critical relationship between their chemical architecture, anti-proliferative efficacy, and underlying mechanisms of action. We will delve into the experimental data that substantiates these claims, offering a clear rationale for the design of next-generation pyrazole-based cancer therapeutics.
The Influence of Substitution Patterns on Anti-proliferative Potency
The anti-proliferative potential of a pyrazole derivative is not inherent to the core ring structure alone; it is profoundly dictated by the nature and position of its substituents.[4] Structure-activity relationship (SAR) studies have been instrumental in deciphering the substitution patterns that confer enhanced cytotoxicity and tumor selectivity.[1][5]
A comprehensive analysis of a large set of pyrazole derivatives from the National Cancer Institute (NCI) database revealed that specific substitution patterns are consistently associated with higher anti-proliferative activity.[4] Notably, 3,5- or 1,4-disubstituted and 1,3,4-trisubstituted pyrazoles demonstrate superior potential.[4] The efficacy of these scaffolds is further amplified when connected to other cyclic structures, particularly aromatic rings like benzene or pyridine.[4] The 1,3-diphenyl-pyrazole scaffold substituted at the 4-position has emerged as a particularly versatile and potent framework for targeted anticancer drug design.[4]
Furthermore, the incorporation of a sulfonamide moiety has been shown to yield pyrazole derivatives with significant biological activities, including anticancer effects.[6] The combination of these two pharmacophores can lead to compounds with improved therapeutic profiles.
Comparative Efficacy of Substituted Pyrazole Scaffolds
The true measure of an anti-proliferative agent lies in its ability to inhibit cancer cell growth at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. Below is a comparative summary of the in vitro cytotoxic activity of various substituted pyrazole scaffolds against different human cancer cell lines.
| Scaffold/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | 6.45 (48h) | Paclitaxel | 25.19 (48h) | [7] |
| Carbonitrile-substituted pyrazole-tosyl amide (9d, 9e, 9f) | MDA-MB-231 & MCF-7 (Breast Cancer) | <10 | - | - | [8] |
| Pyrazolyl-chalcone derivative (9e) | PACA2 (Pancreatic Carcinoma) | 27.6 | Doxorubicin | 52.1 | [9] |
| Pyrazolyl-chalcone derivative (7d) | MCF7 (Breast Adenocarcinoma) | 42.6 | Doxorubicin | 48 | [9] |
| Pyrazole-indole hybrid (7a) | HepG2 (Hepatocellular Carcinoma) | 6.1 | Doxorubicin | 24.7 | [10] |
| Pyrazole-indole hybrid (7b) | HepG2 (Hepatocellular Carcinoma) | 7.9 | Doxorubicin | 24.7 | [10] |
| Pyrazolo[1,5-a]pyrimidine (45b) | HCT-116 (Colon Carcinoma) | 0.053 | Doxorubicin | 0.024 | [11] |
| Pyrazolo[1,5-a]pyrimidine (45b) | MCF-7 (Breast Adenocarcinoma) | 0.126 | Doxorubicin | 0.001 | [11] |
| Pyrazolo[1,5-a]pyrimidine (45b) | HepG2 (Hepatocellular Carcinoma) | 0.039 | Doxorubicin | 0.002 | [11] |
| Pyrazole derivative (Compound 4) | NCI-60 Panel (Mean GI50) | 3.81 | - | - | [12] |
Table 1: Comparative in vitro anti-proliferative activity of selected substituted pyrazole scaffolds.
Unraveling the Mechanisms of Action: Beyond Simple Cytotoxicity
The therapeutic value of pyrazole derivatives extends beyond their ability to kill cancer cells. Understanding their mechanism of action is crucial for rational drug development and for identifying potential combination therapies. Pyrazole scaffolds have been shown to exert their anti-proliferative effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously.[1][11]
Induction of Apoptosis
A primary mechanism by which many pyrazole derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[13][14][15] This is a tightly regulated process that is often dysregulated in cancer.
One key pathway involves the generation of Reactive Oxygen Species (ROS) . For instance, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) was shown to trigger apoptosis in triple-negative breast cancer cells by elevating intracellular ROS levels, which in turn leads to the activation of caspase-3 , a critical executioner caspase in the apoptotic cascade.[7]
Other pyrazole derivatives, such as certain carbonitrile-substituted pyrazole-tosyl amides, induce apoptosis by directly targeting key regulatory proteins. These compounds have been shown to significantly inhibit the anti-apoptotic protein BCL-2 while increasing the activity of caspase-3 in breast cancer cells.[8]
Figure 1: Simplified signaling pathway for pyrazole-induced apoptosis.
Cell Cycle Arrest
In addition to inducing cell death, many pyrazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[15] The cell cycle is a series of events that leads to cell division and replication, and its proper regulation is essential for normal cell growth. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[16]
Several pyrazole-based compounds have been identified as potent CDK inhibitors .[12][17] For example, a novel pyrazole derivative, compound 4, demonstrated potent inhibition of CDK2/cyclin A2 and induced a significant cell cycle arrest at the G1 phase in HCT-116 colon cancer cells.[12] Similarly, the pyrazole-indole hybrids 7a and 7b have been shown to embed in the active pocket of the CDK-2 enzyme.[10] By inhibiting CDKs, these compounds prevent cancer cells from progressing through the cell cycle and dividing.
Figure 2: Mechanism of cell cycle arrest by pyrazole-based CDK inhibitors.
Other Molecular Targets
The versatility of the pyrazole scaffold allows for its interaction with a range of other important cancer-related targets, including:
-
Tubulin: Some pyrazole derivatives can inhibit tubulin polymerization, disrupting the formation of microtubules which are essential for cell division.[1][11][13]
-
Epidermal Growth Factor Receptor (EGFR): Pyrazoles have been developed as inhibitors of EGFR, a tyrosine kinase that is often overexpressed in cancer and plays a key role in cell growth and proliferation.[1][11]
-
DNA: Certain pyrazole compounds can interact with and damage DNA, leading to cell death.[1]
Experimental Protocols: A Guide to Assessing Anti-proliferative Potential
The evaluation of the anti-proliferative activity of novel compounds requires a series of well-defined and validated experimental protocols. Here, we outline the key assays discussed in the cited literature.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivative for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.
Figure 3: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the quantification of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
The pyrazole scaffold has unequivocally established its importance in the landscape of anticancer drug discovery. The evidence strongly supports the notion that appropriate substitution is key to unlocking the full anti-proliferative potential of this versatile heterocyclic ring. The ability of substituted pyrazoles to induce apoptosis, trigger cell cycle arrest, and interact with a multitude of cancer-relevant targets underscores their therapeutic promise.
Future research should continue to focus on:
-
Rational Design and Synthesis: Leveraging SAR data to design and synthesize novel pyrazole derivatives with enhanced potency and selectivity.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms of the most promising compounds to identify novel targets and potential biomarkers for patient stratification.
-
In Vivo Evaluation: Moving the most potent and selective compounds into preclinical animal models to assess their efficacy and safety in a whole-organism context.
-
Combination Therapies: Exploring the synergistic effects of pyrazole derivatives with existing chemotherapeutic agents to overcome drug resistance and improve treatment outcomes.
By building upon the solid foundation of existing research, the scientific community is well-positioned to develop the next generation of pyrazole-based drugs that will make a significant impact in the fight against cancer.
References
-
Drăgan, M., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). PMC. [Link]
-
An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed. [Link]
-
Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. (n.d.). PubMed. [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. (2026). Springer. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]
-
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Publishing. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC. [Link]
-
Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (n.d.). PubMed. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]
-
Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. (n.d.). ACS Publications. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]
-
Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]
-
Synthesis of new pyrazole derivatives and their anticancer evaluation. (2025). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]
-
(PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one
Comprehensive Safety and Handling Guide: 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one
Hazard Assessment: An Analog-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for the target compound, we must infer its potential hazards from structurally related molecules. This approach is consistent with OSHA's guidance for hazard determination when data on a specific mixture or substance is unavailable[1][2]. The molecule is a composite of an aminopyrazole and a piperidinone scaffold.
-
Aminopyrazole Analogs: Compounds containing the aminopyrazole moiety are consistently classified as skin irritants, serious eye irritants, and potential respiratory irritants[3][4]. The GHS classifications for similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].
-
Piperidine Analogs: The parent heterocycle, piperidine, is a corrosive and toxic substance that can cause severe skin and eye burns and is toxic if inhaled or absorbed through the skin[5][6]. Its derivatives must be handled with caution. While the lactam functionality in the piperidinone ring reduces the basicity and may alter the toxicological profile compared to piperidine, the potential for skin and eye irritation remains a significant concern[7].
-
A serious eye irritant.
-
A skin irritant.
-
A potential respiratory tract irritant.
-
Potentially harmful if swallowed or absorbed through the skin.
Chronic toxicity is unknown, and therefore, exposure should be minimized to the greatest extent possible.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by a risk assessment of the specific procedure being performed. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense. All handling of this compound, especially outside of a sealed container, must occur within a fume hood.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on procedural risk.
Summary of Required PPE
| Protection Type | Standard Handling (e.g., Weighing <1g, solution prep) | High-Risk Operations (e.g., Bulk handling, energetic reactions) |
| Eye/Face | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles. A face shield is required over goggles during procedures with a high risk of splashing[8]. |
| Hand | Nitrile gloves (minimum 5 mil thickness). Inspect before use. | Double-gloving (e.g., nitrile over nitrile) is required. Change outer glove immediately upon contamination. |
| Body | Flame-resistant lab coat, fully buttoned. | Flame-resistant lab coat. Consider disposable chemical-resistant sleeves for added protection. |
| Footwear | Closed-toe, closed-heel shoes covering the entire foot. | Closed-toe, closed-heel shoes covering the entire foot. |
| Respiratory | Not required if handled exclusively in a certified fume hood. | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a risk of aerosolization that cannot be contained by the fume hood[9][10]. Use requires enrollment in a respiratory protection program. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible results.
Preparation and Weighing (Solid Compound)
-
Designate Area: Cordon off a specific area within the chemical fume hood for handling the compound.
-
Pre-weigh Vials: Tare all necessary vials and containers before introducing the compound. This minimizes the time the stock bottle is open.
-
Don PPE: At a minimum, don a lab coat, safety glasses, and a single pair of nitrile gloves.
-
Transfer Compound: Inside the fume hood, carefully transfer the estimated amount of solid from the stock bottle to the tared vial using a clean spatula.
-
Seal and Clean: Immediately close both the stock bottle and the sample vial. Wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.
-
Final Weighing: Weigh the sealed vial outside the fume hood.
-
Glove Disposal: Remove and discard gloves before leaving the immediate work area.
Reaction Setup and Execution
-
Don Enhanced PPE: For preparing solutions and setting up reactions, wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Solubilization: Add solvent to the vial containing the compound inside the fume hood. Ensure the vial is capped and mix gently. Do not heat or sonicate vigorously with the cap loosened, as this can create aerosols.
-
Transfer: Use a clean syringe or pipette to transfer the solution to the reaction vessel. All transfers must be performed within the fume hood.
-
Monitoring: Monitor the reaction from outside the fume hood sash. The sash should be kept as low as possible.
Disposal Plan
Proper segregation of waste is critical to prevent accidental exposure and ensure regulatory compliance.
-
Solid Waste: All contaminated solid materials (gloves, weigh papers, paper towels, used silica gel) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: this compound".
-
Liquid Waste:
-
Aqueous Waste: Collect all aqueous layers from workups into a dedicated "Hazardous Aqueous Waste" container.
-
Organic Waste: Collect all non-halogenated and halogenated organic waste in separate, appropriately labeled containers. Do not mix incompatible waste streams.
-
-
Sharps Waste: Needles and syringes must be disposed of in a designated sharps container.
-
Decontamination: All glassware that has come into contact with the compound must be rinsed with a suitable solvent (e.g., acetone or ethanol) three times. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the glassware can be washed normally.
Emergency Procedures
In the event of an exposure, immediate and correct action is paramount.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5][11].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[3][5].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[5][7].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention[5].
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
-
New Jersey Department of Health. (2004). Hazard Summary - 1-Ethyl Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet - 3-Aminopyrazole.
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4844. Retrieved from [Link]
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from a government source on chemical hazards.
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet - 5-Amino-1-methyl-3-phenyl-1H-pyrazole.
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from a university environmental health and safety webpage.
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine.
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
- 1. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 2. 1910.1200 App A - Health Hazard Criteria (Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.es [fishersci.es]
- 4. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
